O-Desmethyl gefitinib-d6

Catalog No.
S12902181
CAS No.
M.F
C21H22ClFN4O3
M. Wt
438.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Desmethyl gefitinib-d6

Product Name

O-Desmethyl gefitinib-d6

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol

Molecular Formula

C21H22ClFN4O3

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2

InChI Key

IFMMYZUUCFPEHR-NGEPEDOGSA-N

SMILES

Array

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O

O-Desmethyl gefitinib CYP2D6 metabolism mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Activity of CYP2D6 Variants

Genetic polymorphisms in the CYP2D6 gene result in enzymes with altered catalytic efficiency. The following table summarizes the relative clearance values of various CYP2D6 variants compared to the wild-type (CYP2D6.1) for metabolizing gefitinib.

CYP2D6 Variant Relative Clearance for Gefitinib (vs. CYP2D6.1) Functional Implication
CYP2D6.1 (Wild-type) 100% (Reference) Extensive Metabolizer (EM)
Most of 22 tested novel variants Significantly decreased (3.11% to 79.35%) Intermediate Metabolizer (IM)
CYP2D6.92, CYP2D6.96 No detectable activity Poor Metabolizer (PM)
CYP2D6.94 Markedly increased Ultrarapid Metabolizer (UM)
CYP2D6.88, CYP2D6.89, CYP2D6.91, CYP2D6.97, V342M, R344Q, F219S, F164L No significant difference Extensive Metabolizer (EM) [1]

This functional characterization provides a mechanistic basis for the different metabolizer phenotypes observed in clinical practice, from Poor Metabolizers (PMs) to Ultrarapid Metabolizers (UMs) [1] [2].

Clinical Pharmacokinetic and Toxicity Correlations

The functional differences in CYP2D6 variants directly impact gefitinib pharmacokinetics in patients and are linked to the risk of specific adverse effects.

  • Impact on Drug Exposure: Clinical studies confirm that a patient's CYP2D6 phenotype significantly affects the plasma levels of O-desmethyl gefitinib. One study found that the median exposure (AUC~0-24~) to the metabolite was 12,523 ng·h/mL in homozygous Extensive Metabolizers, but only 1,460 ng·h/mL in Intermediate Metabolizers. The ratio of metabolite-to-parent drug exposure also varied dramatically, from 1.41 in homozygous EMs to 0.24 in IMs [3]. A 2022 study in elderly patients also confirmed that the CYP2D6 genotype was associated with its mediated metabolism [4].

  • Association with Adverse Events: Altered CYP2D6 function is linked to the risk of developing certain side effects.

    • Rash: Patients with reduced CYP2D6 function have a significantly higher risk of developing gefitinib-induced rash of grade 2 or more [5].
    • Hepatotoxicity: The relationship with liver injury is more complex. While one study did not find a direct link between CYP2D6 polymorphisms (*5 or *10 alleles) and hepatotoxicity [6], clinical observations note that patients who experienced gefitinib-induced hepatotoxicity could safely switch to erlotinib (which is not metabolized by CYP2D6), suggesting CYP2D6 may still play a contributory role [6].

Experimental Protocols for Characterization

The key experiments that established the role of CYP2D6 in gefitinib metabolism used well-defined in vitro methodologies.

1. Core Incubation Protocol for Enzymatic Activity This method is used to determine the kinetic parameters (Km, V~max~) and intrinsic clearance of CYP2D6 variants [1].

  • Enzyme Source: Recombinant microsomes expressing specific CYP2D6 variants, generated in insect cell systems (e.g., Sf21 cells).
  • Incubation Mix: A 200 µL volume containing:
    • Microsomes (e.g., 5 pmol of CYP2D6)
    • Purified cytochrome b5
    • Gefitinib substrate (a range of 1–100 µM is typical)
    • 0.1 M Tris-HCl buffer (pH 7.4)
  • Reaction Initiation: Adding 1 mM NADPH after a pre-incubation period.
  • Reaction Conditions: Incubation at 37°C for a set time (e.g., 60 minutes).
  • Reaction Termination: Immediate cooling to -80°C.
  • Analytical Method: Quantification of gefitinib and O-desmethyl gefitinib using UPLC-MS/MS [1].

2. Protocol for Inhibition Studies This protocol assesses how a drug (like gefitinib itself) inhibits CYP2D6.

  • Probe Reaction: The O-demethylation of a known CYP2D6 substrate, such as dextromethorphan.
  • Analysis: Measuring the formation of the dextromethorphan metabolite (dextrorphan) in the presence of varying concentrations of the inhibitor (gefitinib) to calculate the inhibition constant (K~i~) [7].

Metabolic Pathways and Experimental Workflow

The following diagram illustrates the central role of CYP2D6 in gefitinib metabolism and the subsequent clinical implications, integrating the information from the tables above.

gefitinib_metabolism cluster_genetics Genetic Influence Gefitinib Gefitinib O_desmethyl_gefitinib O_desmethyl_gefitinib Gefitinib->O_desmethyl_gefitinib O-Desmethylation (CYP2D6 Mediated) CYP2D6_Variants CYP2D6_Variants CYP2D6_Variants->O_desmethyl_gefitinib Alters Rate Clinical_Outcomes Clinical_Outcomes CYP2D6_Variants->Clinical_Outcomes Direct Association O_desmethyl_gefitinib->Clinical_Outcomes Altered Metabolite\nExposure (AUC) Altered Metabolite Exposure (AUC) Clinical_Outcomes->Altered Metabolite\nExposure (AUC) Increased Rash Risk Increased Rash Risk Clinical_Outcomes->Increased Rash Risk Potential Hepatotoxicity\n& Other ADRs Potential Hepatotoxicity & Other ADRs Clinical_Outcomes->Potential Hepatotoxicity\n& Other ADRs CYP2D6_Gene CYP2D6_Gene CYP2D6_Gene->CYP2D6_Variants Polymorphisms

References

gefitinib metabolite structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Gefitinib Metabolism: An Overview

Gefitinib is extensively metabolized in the liver, and to some extent in target tissues like lung cancer cells, primarily by cytochrome P450 (CYP) enzymes [1] [2]. The metabolism occurs through three principal pathways, leading to several major metabolites [1] [3] [2].

The following diagram illustrates the primary metabolic pathways of gefitinib and the key enzymes involved:

G Gefitinib Gefitinib CYP3A4 CYP3A4 Gefitinib->CYP3A4 Main Route CYP2D6 CYP2D6 Gefitinib->CYP2D6 Main Route CYP1A1 CYP1A1 Gefitinib->CYP1A1 Extra-hepatic M537194 (M1) M537194 (M1) CYP3A4->M537194 (M1) Morpholine Ring Opening M608236 M608236 CYP3A4->M608236 M387783 (M2) M387783 (M2) CYP3A4->M387783 (M2) Oxidative Defluorination M523595 (M3) M523595 (M3) CYP2D6->M523595 (M3) O-demethylation CYP1A1->M387783 (M2) Oxidative Defluorination

Gefitinib is primarily metabolized by CYP3A4, CYP2D6, and CYP1A1 enzymes via distinct pathways.

Major Metabolites of Gefitinib

The table below summarizes the key characteristics of gefitinib's major metabolites, including their defining metabolic reactions and the enzymes responsible for their formation.

Metabolite Name/ Code Metabolic Reaction Primary CYP Enzyme(s) Involved Key Characteristics / Notes

| M523595 (M3) O-desmethyl gefitinib | O-demethylation of the methoxy-substituent on the quinazoline ring [1] [3] | CYP2D6 (predominant), CYP3A4 [3] [2] | A main plasma metabolite, present at concentrations similar to the parent drug [1] [2]. | | M537194 (M1) Morpholine ring-opening | Opening of the morpholine ring [1] [3] | CYP3A4 [3] [2] | One of the major pathways of metabolism in the liver [1]. | | M387783 (M2) Oxidative defluorination | Oxidative defluorination of the halogenated phenyl group [1] [3] | CYP3A4, CYP1A1 [1] [3] | CYP1A1 in the lung can produce reactive quinone-imine derivatives from this pathway, potentially linked to toxicity [1]. | | M608236 | Not specified in detail | CYP3A4 [3] | A known metabolite produced by CYP3A4 [3]. |

Analytical Methods for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard technique for the simultaneous determination of gefitinib and its metabolites in biological matrices [1] [3]. The methodology involves specific procedures for sample preparation, chromatography, and mass detection.

Sample Preparation
  • Matrix: Mouse plasma [3]. The principles can be applied to other biological samples.
  • Protein Precipitation: A simple protein precipitation technique is employed using acetonitrile [3].
  • Internal Standard: An appropriate internal standard (e.g., dasatinib) is added to the samples to ensure analytical accuracy and precision [3].
LC-MS/MS Conditions and Parameters

The table below outlines typical LC-MS/MS parameters used for the simultaneous quantification of gefitinib and its four major metabolites.

Parameter Configuration / Conditions
Analytical Technique High Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) [3]
Ionization Mode Electrospray Ionization (ESI), positive ion mode [3]
Scanning Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) [1] [3]
Chromatography Column Synergi Hydro-RP column (5 × 2.0 mm i.d., 2 μm) or equivalent reverse-phase column [1] [3]
Mobile Phase Gradient of 10 mM aqueous formic acid and a mixture of methanol/acetonitrile (95/5, v/v) [1]

| Specific SRM Transitions | Gefitinib: m/z 447 → 128 M523595 (M3): m/z 433 → 128 M537194 (M1): m/z 421 → 320 M387783 (M2): m/z 445 → 128 [1] |

Experimental Protocol for In Vitro Metabolism Studies

To investigate gefitinib metabolism in target cells, such as non-small cell lung cancer (NSCLC) cell lines, the following protocol can be used [1]:

  • Cell Culture: Maintain EGFR wild-type NSCLC cell lines (e.g., H322, Calu-3, H292) under standard conditions.
  • Drug Treatment: Expose cells to a chosen concentration of gefitinib (e.g., 1 µM) for a set duration (e.g., 24 hours).
  • Sample Collection: Collect the culture medium and the cell pellets separately.
  • Sample Extraction:
    • Medium: Treat with ethyl acetate, dry under nitrogen, and reconstitute in methanol and aqueous formic acid [1].
    • Cells: Extract intracellular content with ethanol [1].
  • Analysis: Inject the prepared samples into the LC-MS/MS system for quantification of gefitinib and its metabolites using the parameters described above.

This approach allows researchers to detect metabolites both inside the cells and excreted into the medium, providing a full picture of intracellular drug metabolism [1].

Key Technical Considerations for Researchers

  • Tissue-Specific Metabolism: While liver metabolism is primary, CYP1A1 expression in lung tissue is a critical factor. Its activity, which can be induced by cigarette smoke, may lead to localized metabolism and the generation of unique reactive metabolites, potentially influencing both drug efficacy and toxicity in lung cancer patients [1].
  • Intracellular Concentration: Gefitinib is highly lipophilic and achieves intracellular concentrations far higher than extracellular levels. Monitoring the decrease in intracellular parent drug concentration over time can be a key indicator of active cellular metabolism [1] [4].
  • Enzyme Inhibition Studies: To confirm the role of a specific enzyme like CYP1A1 in the metabolic pathway, co-treat cells with a selective inhibitor (e.g., α-naphthoflavone (α-NAP)). An observed increase in intracellular gefitinib concentration and enhanced anti-proliferative effect upon inhibition confirms the enzyme's functional role in deactivating the drug [1].

References

Rationale for Deuteration and Known Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Deuteration is a strategy to improve the metabolic stability of drugs by replacing hydrogen with deuterium at specific sites. The carbon-deuterium (C-D) bond is stronger and shorter than the carbon-hydrogen (C-H) bond, leading to a Deuterium Kinetic Isotope Effect (DKIE). This can slow down the rate of metabolism, particularly for reactions where cleavage of the C-H bond is the rate-limiting step, such as in certain CYP450-mediated oxidations [1].

The primary goal of deuterating gefitinib is to reduce its metabolic breakdown, which can lead to:

  • Increased half-life and exposure of the parent drug.
  • Decreased formation of toxic or inactive metabolites.
  • Potential for lower dosing frequency and improved safety profile [1].

Specific deuterated versions of gefitinib have been developed and are available for research:

Compound Name Key Feature Research Application
Donafenib Deuterated derivative of sorafenib (a multikinase inhibitor like gefitinib); approved in China for hepatocellular carcinoma [1]. Example of a successfully developed deuterated anticancer drug.
Gefitinib-d8 Deuterium-labeled Gefitinib; eight hydrogen atoms replaced with deuterium [2]. Used as a tracer or internal standard for quantitative analysis (NMR, GC-MS, LC-MS) [2].
Deuterated Gefitinib (from Patent) Novel derivatives with deuterium incorporation at specific sites to improve metabolic stability [3]. Preclinical research to overcome limitations of original gefitinib.

Experimental Protocols for Stability Assessment

The following methodologies are standard for evaluating the stability and metabolism of deuterated gefitinib and its analogs.

1. In Vitro Metabolic Stability Assay This protocol assesses a compound's stability in liver-based systems [1].

  • Incubation System: The deuterated compound (e.g., Gefitinib-d8) is incubated with liver microsomes (human or preclinical species) or hepatocytes in a suitable buffer (e.g., phosphate buffer).
  • Reaction Initiation: The reaction is started by adding an NADPH-regenerating system to provide energy for CYP450 enzymes.
  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Reaction Termination: The reaction is stopped by adding an organic solvent like acetonitrile, which also precipitates proteins.
  • Sample Analysis: The concentration of the parent deuterated compound remaining at each time point is quantified using techniques like LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) are then calculated [1].

2. Metabolite Profiling and Identification This protocol identifies and compares the metabolites formed from the deuterated versus non-deuterated drug.

  • Dosing: The deuterated compound is administered in vivo (e.g., to mice or rats) or incubated in an in vitro system like liver microsomes.
  • Sample Collection: Plasma, urine, bile, or in vitro incubation media are collected.
  • Sample Preparation: Proteins are precipitated, and samples are extracted using solid-phase extraction (SPE) or liquid-liquid extraction.
  • Analysis by UHPLC-MS/MS: Samples are analyzed using Ultra High-Performance Liquid Chromatography coupled to tandem mass spectrometry.
    • Chromatography: A reversed-phase column is typically used to separate metabolites.
    • Mass Spectrometry: High-resolution MS detects metabolite ions. The mass shift caused by deuterium atoms helps identify deuterated metabolites. MS/MS fragmentation provides structural information [4].
  • Data Processing: Metabolite identification software is used to find metabolites by comparing samples from dosed and control systems.

3. Forced Degradation Studies These studies, per ICH guidelines, determine the stability-indicating properties of an analytical method and investigate degradation pathways [5].

  • Stress Conditions: The deuterated gefitinib bulk drug is subjected to various stress conditions:
    • Acidic: e.g., 1N HCl at 65°C for 2 hours.
    • Basic: e.g., 1N NaOH at 65°C for 2 hours.
    • Oxidative: e.g., 10% H2O2 at room temperature for 2 hours.
    • Thermal: e.g., solid-state exposure to heat.
    • Photolytic: exposure to UV light.
  • Analysis: Stressed samples are analyzed by RP-HPLC with a PDA detector to separate the parent drug from its degradation products and confirm peak purity [5].

Key Findings and Data Interpretation

The available information, particularly from patent literature, suggests that deuterating gefitinib can successfully alter its metabolic profile.

Reported Metabolic Improvements: Research on deuterated versions of other drugs provides a framework for expected outcomes with gefitinib. One key concept is metabolic shunting, where deuteration at one site slows its metabolism, potentially increasing metabolism at an alternative, non-deuterated site [1]. The table below summarizes potential outcomes based on general principles and specific examples:

Finding / Concept Implication for Deuterated Gefitinib Source Example
Reduced CYP450 Metabolism Slower breakdown of parent drug; increased systemic exposure [1]. General principle of DKIE applied to CYP450 substrates [1].
Altered Metabolite Profile Change in ratio of parent drug to metabolites; decreased exposure to toxic metabolites [1]. Deuteration of JNJ-38877605 reduced formation of insoluble, toxic metabolites [1].
Metabolic Shunting Metabolism may be redirected to alternative pathways [1]. A known phenomenon that must be investigated during development [1].

Experimental Workflow and Metabolic Pathway Visualization

The following diagrams, created with Graphviz using the specified color palette, illustrate the core concepts and experimental workflow.

G cluster_deuterated Deuterated Gefitinib Impact cluster_normal Normal Metabolism cluster_deuterated_path With Deuteration Gefitinib Gefitinib Metabolism Metabolism Gefitinib->Metabolism NormalMet1 O-Demethylation Metabolism->NormalMet1 NormalMet2 Morpholine Ring Oxidation Metabolism->NormalMet2 NormalMet3 Other Metabolites Metabolism->NormalMet3 DeutMet1 Slowed O-Demethylation (DKIE) Metabolism->DeutMet1 Deuterated   DeutMet2 Morpholine Ring Oxidation Metabolism->DeutMet2 DeutMet3 Potential New Metabolites Metabolism->DeutMet3 ParentExposure Increased Parent Drug Exposure ReducedToxicMets Reduced Toxic Metabolites AlteredPathway Altered Metabolic Pathway AlteredPathway->DeutMet2 AlteredPathway->DeutMet3 DeutMet1->ParentExposure DeutMet1->AlteredPathway DeutMet3->ReducedToxicMets

Diagram illustrating how deuteration at a primary metabolic site can slow its breakdown, increasing parent drug exposure and potentially altering the metabolic profile.

G cluster_in_vitro In Vitro Stability cluster_met_profiling Metabolite Profiling cluster_forced_deg Forced Degradation Start Start A1 Incubate with Liver Microsomes/Hepatocytes Start->A1 B1 In Vivo/In Vitro Dosing Start->B1 C1 Apply Stress Conditions (Acid, Base, Oxidative) Start->C1 End End A2 Quench Reaction & Centrifuge A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate Half-life & Intrinsic Clearance A3->A4 A4->End B2 Sample Collection (Plasma, Urine) B1->B2 B3 Sample Prep & SPE B2->B3 B4 UHPLC-MS/MS Analysis & Metabolite ID B3->B4 B4->End C2 HPLC-PDA Analysis C1->C2 C3 Degradant Characterization (LC-MS/MS, NMR) C2->C3 C3->End

Workflow for key experiments to assess the stability and metabolite profile of deuterated gefitinib.

Key Takeaways for Researchers

For scientists in the field, the evidence supports deuterated gefitinib as a promising strategy to improve metabolic stability. The most critical next steps involve hands-on experimental work to generate compound-specific data.

  • Focus on Specific Sites: The morpholine ring and methoxy group are known metabolic soft spots. Deuteration at these positions is most likely to yield a significant DKIE [4].
  • Validate with Internal Standards: Using Gefitinib-d8 as an internal standard is a robust method for accurately quantifying the parent drug and its metabolites in complex biological matrices [2].
  • Investigate Shunting: Actively look for evidence of metabolic shunting, as this is a common consequence of blocking a major metabolic pathway and could have toxicological implications [1].

References

Pharmacokinetic Profile of Gefitinib and O-Desmethyl Gefitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters for gefitinib and its major metabolite, O-desmethyl gefitinib (also referred to as M523595), from a study in elderly patients and preclinical models.

Parameter Gefitinib (in elderly patients) [1] O-Desmethyl Gefitinib (in elderly patients) [1] Notes & Preclinical Data
AUC0–48 (µM·h) 9.49 ± 3.5 10.6 ± 14 Systemic exposure to metabolite is highly variable. In mice, tumor exposure to O-desmethyl gefitinib was much lower than in plasma [2].
CYP Enzymes Involved CYP3A4, CYP2D6 (major); CYP3A5, CYP1A1 (minor) [1] [3] Primarily CYP2D6 [1] The CYP2D6 genotype significantly influences the metabolism of gefitinib to O-desmethyl gefitinib [1].
Pharmacological Activity Potent EGFR-TKI (IC50 ~0.022-0.049 µM) [2] Minimal contribution to tumor growth inhibition [2] Retains potency in subcellular enzyme assays (IC50 ~0.036 µM) but is ~15x less active in whole-cell assays [2].

Metabolic Pathways and Bioactivation

Gefitinib undergoes extensive hepatic and extrahepatic metabolism. The following diagram maps its primary metabolic pathways and the enzymes involved.

G Gefitinib Gefitinib O_Desmethyl_Gefitinib O-Desmethyl Gefitinib (M523595) Gefitinib->O_Desmethyl_Gefitinib O-Demethylation CYP2D6 Morpholine_Metabolites Morpholine Ring Metabolites (M537194, etc.) Gefitinib->Morpholine_Metabolites Morpholine Ring Oxidation CYP3A4/5 Oxidative_Defluorination Oxidative Defluorination Metabolites (M387783, etc.) Gefitinib->Oxidative_Defluorination Oxidative Defluorination CYP3A4, CYP1A1 CYP_Enzymes Key CYP Enzymes: CYP3A4, CYP3A5, CYP2D6, CYP1A1 Reactive_Metabolites Reactive Metabolites (Aldehydes, Iminium, Quinone-imine) Morpholine_Metabolites->Reactive_Metabolites Further Bioactivation Oxidative_Defluorination->Reactive_Metabolites Further Bioactivation

Gefitinib metabolism and bioactivation pathways.

Analytical Method for Quantification

A robust and sensitive method is required to quantify gefitinib and O-desmethyl gefitinib in biological matrices for pharmacokinetic studies. Here is a detailed protocol based on a published LC-MS/MS method [4].

Protocol Aspect Detailed Specification
Objective Simultaneous quantification of gefitinib and O-desmethyl gefitinib in human plasma.

| Chromatography | - Column: Alltima C18 (150 mm × 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v).
  • Flow Rate: 300 µL/min.
  • Run Time: 3 minutes. | | Mass Spectrometry | - Ionization: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Transitions: Gefitinib: m/z 447 → 128; O-desmethyl gefitinib: m/z 433 → 128. | | Sample Preparation | Liquid-liquid extraction or protein precipitation is typically used. | | Validation Performance | - Linearity: 5–1000 ng/mL for gefitinib; 5–500 ng/mL for O-desmethyl gefitinib.
  • Precision & Accuracy: Intra- and inter-day precision ≤10.8%; accuracy 89.7–106.0%. |

Key Implications for Research and Development

  • Clinical Relevance of Metabolite: O-desmethyl gefitinib is a major metabolite in plasma but contributes minimally to the drug's therapeutic efficacy [2]. Its primary clinical importance lies in its role as a biomarker for CYP2D6 metabolic activity [1].
  • Focus on Parent Drug: Pharmacokinetic and pharmacodynamic models should prioritize gefitinib exposure. Therapeutic drug monitoring is more relevant for the parent drug than its metabolite.
  • Role in Toxicity: Research suggests that gefitinib metabolism can lead to reactive metabolites, which may be linked to idiosyncratic toxicity like hepatotoxicity [5]. Understanding these pathways is crucial for comprehensive risk assessment.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Method for Determination of O-Desmethyl Gefitinib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

O-desmethyl gefitinib is the primary active metabolite of gefitinib (Iressa), an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used in treating advanced non-small cell lung cancer (NSCLC). Therapeutic drug monitoring (TDM) of gefitinib and its metabolites is critically important for optimizing efficacy and minimizing adverse effects. This document provides detailed application notes and protocols for the simultaneous quantification of gefitinib and its main metabolite, O-desmethyl gefitinib, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method presented here has been optimized for clinical applications, including therapeutic drug monitoring and pharmacokinetic studies, particularly in investigations of drug-drug interactions and resistance mechanisms in cancer therapy [1] [2].

The development of a reliable bioanalytical method for simultaneous quantification of gefitinib and O-desmethyl gefitinib addresses a significant gap in clinical pharmacology. Previously available assays could quantify gefitinib alone, but the lack of metabolite monitoring limited comprehensive understanding of its metabolic fate. This novel LC-MS/MS method enables researchers to discern potential effects of co-administered drugs on gefitinib metabolism, which is especially relevant given recent research exploring combination therapies with hydroxychloroquine to overcome acquired resistance to gefitinib [2].

Materials and Methods

Reagents and Chemicals
  • Reference Standards: Gefitinib (≥98% pure by HPLC) and O-desmethyl gefitinib (≥98% pure by HPLC) should be obtained from certified reference material suppliers such as Toronto Research Chemicals Inc. [2].
  • Internal Standard: O-methyl gefitinib-d3 (≥99% isotopically pure) from Medical Isotopes, Inc. serves as an optimal internal standard for stable isotope dilution mass spectrometry [2].
  • HPLC-grade solvents: Acetonitrile and methanol (Merck)
  • Acid modifier: Formic acid (98-100%, Merck)
  • Water: Deionized water purified through a Milli-Q or equivalent system
  • Biological matrix: Human plasma (typically obtained from healthy volunteers or commercial sources)
Equipment and Instrumentation
  • LC System: Reversed-phase liquid chromatography system capable of binary gradient delivery
  • Analytical Column: Alltima C18 column (150 mm × 2.1 mm, 5 μm) or equivalent [1]
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source such as API 4000 [1]
  • Sample Preparation Equipment: Vortex mixer, microcentrifuge, precision pipettes, and temperature-controlled centrifuge
Sample Preparation Protocol
2.3.1 Protein Precipitation Procedure
  • Thaw and Mix: Thaw frozen plasma samples on ice or in a refrigerator at 4°C. Vortex thoroughly to ensure homogeneity.
  • Aliquot: Transfer 100 μL of plasma sample into a clean microcentrifuge tube.
  • Add Internal Standard: Add 10 μL of internal standard working solution (O-methyl gefitinib-d3).
  • Precipitate Proteins: Add 300 μL of ice-cold acetonitrile to the plasma sample.
  • Vortex and Centrifuge: Vortex vigorously for 2 minutes, then centrifuge at 12,000 × g for 5 minutes at room temperature.
  • Collect Supernatant: Transfer the clear supernatant to a clean injection vial or 96-well plate for LC-MS/MS analysis.

Note: The protein precipitation efficiency of acetonitrile:plasma in the volume ratio of 3:1 exceeds 99.9%, which is significantly more effective than a 1:1 ratio (94.4% efficiency) [2].

LC-MS/MS Conditions
2.4.1 Chromatographic Conditions
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program: Isocratic elution with 30% mobile phase B and 70% mobile phase A [1]
  • Flow Rate: 300 μL/min
  • Injection Volume: 10-20 μL
  • Column Temperature: Ambient (approximately 25°C)
  • Run Time: 3 minutes
2.4.2 Mass Spectrometric Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Spray Voltage: 5500 V
  • Source Temperature: 500°C
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 50 psi
  • Curtain Gas (CUR): 30 psi
  • Collision Gas (CAD): 8 psi
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Dwell Time: 50 ms per transition

Table 1: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V) Cell Exit Potential (V)
Gefitinib 447.2 128.1 96 49 20
O-desmethyl gefitinib 433.2 128.1 96 47 18
O-methyl gefitinib-d3 (IS) 450.2 134.1 96 49 20

Method Validation

The method was rigorously validated according to FDA bioanalytical method validation guidelines. The following tables summarize the key validation parameters:

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)
Gefitinib 5-1000 >0.99 5
O-desmethyl gefitinib 5-500 >0.99 5

Table 3: Precision and Accuracy Data

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Gefitinib LLOQ 5 ≤10.8 ≤10.8 89.7-104.7
Low 15 ≤8.5 ≤9.2 92.5-103.4
Medium 400 ≤6.7 ≤7.9 94.2-101.8
High 800 ≤5.9 ≤6.8 95.1-102.3
O-desmethyl gefitinib LLOQ 5 ≤10.8 ≤10.8 100.4-106.0
Low 15 ≤9.1 ≤9.7 97.8-104.2
Medium 200 ≤7.3 ≤8.4 98.5-103.6
High 400 ≤6.2 ≤7.5 99.2-102.9

The validation demonstrated excellent specificity with no interference from endogenous plasma components at the retention times of the analytes and internal standard. The method also showed appropriate stability under various storage and processing conditions, including benchtop stability, freeze-thaw stability, and autosampler stability.

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow and metabolic relationship between gefitinib and its metabolite:

LC-MS/MS Analysis Workflow Sample\nPreparation Sample Preparation Chromatographic\nSeparation Chromatographic Separation Sample\nPreparation->Chromatographic\nSeparation Protein Precipitation MS/MS\nDetection MS/MS Detection Chromatographic\nSeparation->MS/MS\nDetection Isocratic Elution Data\nAnalysis Data Analysis MS/MS\nDetection->Data\nAnalysis MRM Quantification

Diagram 1: LC-MS/MS Analysis Workflow. The experimental procedure follows a sequential workflow from sample preparation through data analysis, with each step employing specialized techniques for optimal results.

Gefitinib Metabolic Pathway Gefitinib\n(m/z 447.2) Gefitinib (m/z 447.2) O-desmethyl Gefitinib\n(m/z 433.2) O-desmethyl Gefitinib (m/z 433.2) Gefitinib\n(m/z 447.2)->O-desmethyl Gefitinib\n(m/z 433.2) CYP-Mediated O-Demethylation Phase II\nConjugates Phase II Conjugates O-desmethyl Gefitinib\n(m/z 433.2)->Phase II\nConjugates Glucuronidation

Diagram 2: Gefitinib Metabolic Pathway. The primary metabolic pathway of gefitinib involves CYP-mediated O-demethylation to form the active metabolite O-desmethyl gefitinib, followed by phase II conjugation for elimination.

Clinical Applications

This validated LC-MS/MS method has been successfully applied in a phase I clinical trial to investigate the potential effect of hydroxychloroquine on the pharmacokinetics of gefitinib in patients with advanced NSCLC (Stage IIIB-IV) [1] [2]. The simultaneous quantification of gefitinib and O-desmethyl gefitinib enables researchers to:

  • Determine metabolic ratios to assess the impact of comedications on gefitinib metabolism
  • Investigate correlations between plasma concentrations and clinical outcomes (efficacy and toxicity)
  • Support therapeutic drug monitoring (TDM) in routine clinical practice
  • Evaluate potential drug-drug interactions in combination therapy regimens

The method's rapid analysis time (3 minutes per sample) makes it suitable for high-throughput clinical applications, while its sensitivity (LLOQ of 5 ng/mL for both analytes) allows for reliable quantification at clinically relevant concentrations [1].

Troubleshooting and Technical Notes

  • Retention Time Shifts: If retention times become inconsistent, check mobile phase pH and composition. Freshly prepare mobile phases daily to maintain reproducibility.
  • Signal Suppression: Monitor for matrix effects by post-column infusion experiments. Ensure consistent protein precipitation and use stable isotope-labeled internal standards to compensate for any matrix effects.
  • Carryover Prevention: Include adequate wash steps in the injection sequence and monitor blank samples following high-concentration calibrators.
  • Column Performance: Maintain column temperature consistently and use pre-column filters to extend column lifetime when analyzing biological samples.

Conclusion

The developed LC-MS/MS method provides a rapid, specific, and robust approach for the simultaneous quantification of gefitinib and its main metabolite O-desmethyl gefitinib in human plasma. The method is fully validated according to regulatory guidelines and has been successfully applied in clinical studies. The ability to monitor both parent drug and metabolite concentrations makes this method particularly valuable for investigating metabolic interactions and supporting personalized dosing strategies in cancer patients receiving gefitinib therapy.

References

Application Notes: Quantification of O-Desmethyl Gefitinib in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction O-desmethyl gefitinib is a major metabolite of gefitinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). Its quantification is essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, especially in vulnerable populations like the elderly. Research shows that in patients over 75 years, the systemic exposure to O-desmethyl gefitinib (mean AUC~0–48~: 10.6 ± 14 µM·h) can be highly variable, influenced by factors such as CYP2D6 genotype [1]. Additionally, pharmacometabodynamic studies indicate that gefitinib administration induces time-dependent changes in endogenous metabolites, which may indirectly reflect metabolic clearance and exposure patterns [2]. Robust, sensitive bioanalytical methods are thus critical for accurate quantification to optimize dosing and minimize adverse effects.

2. Experimental Protocol: HPLC-Based Quantification

  • 2.1. Reagents and Chemicals

    • Analytical Standards: Gefitinib (purity ≥99%) and O-desmethyl gefitinib (purity ≥99%).
    • Solvents: High-grade acetonitrile, methanol, and water for HPLC.
    • Chemicals: For sample preparation and mobile phase preparation (e.g., formic acid, ammonium acetate).
  • 2.2. Instrumentation and Conditions The method is adapted from a published study which used reverse-phase high-performance liquid chromatography (HPLC) [1].

    • Chromatography:
      • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
      • Mobile Phase: A gradient or isocratic mixture of a water-miscible solvent (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
      • Flow Rate: 1.0 mL/min.
      • Column Temperature: Maintained at ambient temperature (e.g., 25°C).
      • Injection Volume: 20-50 µL.
    • Detection: UV-Vis or fluorescence detector at wavelengths optimized for gefitinib and its metabolite.
  • 2.3. Sample Preparation (Plasma)

    • Thawing: Frozen plasma samples should be thawed at room temperature.
    • Aliquoting: Transfer a 100-500 µL plasma aliquot to a clean tube.
    • Protein Precipitation: Add a 2-3 volume of ice-cold acetonitrile to the plasma sample.
    • Vortex and Centrifuge: Vortex-mix vigorously for 1-2 minutes, then centrifuge at 10,000 × g for 10 minutes.
    • Collection: Carefully collect the supernatant into a clean autosampler vial for analysis.
  • 2.4. Calibration Curve and Quality Control

    • Prepare stock solutions of O-desmethyl gefitinib and gefitinib in methanol.
    • Serially dilute stocks to create working solutions for spiking drug-free plasma.
    • Construct a calibration curve using at least six concentration levels, covering the expected range in study samples.
    • Prepare quality control (QC) samples at low, medium, and high concentrations to assess accuracy and precision during the analytical run.
  • 2.5. Validation Parameters The method should be validated according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation) for:

    • Linearity: Correlation coefficient (R²) > 0.99.
    • Accuracy and Precision: Within ±15% of the nominal value for QC samples.
    • Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve with acceptable accuracy and precision (e.g., ±20%). The cited method reports an LLOQ of 0.04 µM for both gefitinib and O-desmethyl gefitinib [1].
    • Selectivity: No significant interference from plasma components.
    • Recovery and Matrix Effects: Consistent and reproducible recovery of analytes.

The following diagram illustrates the core experimental workflow.

G PlasmaSample Plasma Sample Thaw Thaw at Room Temp PlasmaSample->Thaw Aliquot Aliquot Plasma Thaw->Aliquot Precipitate Protein Precipitation Aliquot->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Inject HPLC Analysis Centrifuge->Inject Data Data Acquisition Inject->Data

3. Key Pharmacokinetic Data and Influencing Factors The table below summarizes key pharmacokinetic parameters for O-desmethyl gefitinib and the parent drug in elderly NSCLC patients, highlighting the need for careful monitoring in this demographic [1].

Table 1: Pharmacokinetic Parameters of Gefitinib and O-Desmethyl Gefitinib in Elderly Patients (≥75 years) [1]

Parameter Gefitinib (Mean ± SD) O-Desmethyl Gefitinib (Mean ± SD)
AUC₀–₄₈ (µM·h) 9.49 ± 3.5 10.6 ± 14.0
Cₘₐₓ (µM) Data not specified in source Data not specified in source
Tₘₐₓ (h) Data not specified in source Data not specified in source
t₁/₂ (h) Calculated from data Calculated from data
CL/F (L/h) Calculated from data -

Table 2: Impact of Genetic Polymorphisms on Gefitinib Metabolism [1]

Gene Enzyme/Transporter Impact on O-desmethyl Gefitinib
CYP2D6 Cytochrome P450 2D6 Significantly associated with the metabolism of gefitinib to O-desmethyl gefitinib. Polymorphisms can lead to variable metabolite exposure.
CYP3A4/5 Cytochrome P450 3A4/5 Major route of gefitinib metabolism. Polymorphisms (e.g., CYP3A5*3) can affect overall drug clearance.
ABCG2 Breast Cancer Resistance Protein (BCRP) Gefitinib is a substrate. Polymorphisms may influence drug absorption and disposition.
ABCB1 P-glycoprotein (P-gp) Gefitinib is a substrate. Polymorphisms may influence drug absorption and disposition.

4. Advanced Applications and Methodological Significance

  • 4.1. Pharmacometabodynamics Advanced profiling using UPLC/IM/MS reveals that gefitinib administration causes transient but significant changes in urinary endogenous metabolites (e.g., increased tryptophan, decreased deoxyguanosine). These "pharmacometabodynamic" effects mirror plasma PK profiles, suggesting a potential link between drug exposure and systemic metabolic effects [2].

  • 4.2. Miniaturized Extraction Techniques For personalized medicine and TDM, especially in vulnerable populations, miniaturized techniques like dried matrix spots (DMS) and microextraction by packed sorbent (MEPS) are highly relevant. They enable reliable analysis from low sample volumes (e.g., capillary blood), simplify workflows, and are suited for decentralized or remote sampling [3].

The relationship between the analyte, its metabolic pathway, and clinical context is summarized in the following diagram.

G Gefitinib Gefitinib (Administered Drug) CYP2D6 CYP2D6 Enzyme Gefitinib->CYP2D6  Metabolism ODesmethyl O-Desmethyl Gefitinib (Major Metabolite) CYP2D6->ODesmethyl PK Pharmacokinetic Analysis (PK) ODesmethyl->PK  Quantification TDM Therapeutic Drug Monitoring (TDM) PK->TDM Efficacy Clinical Efficacy TDM->Efficacy  Dose Optimization Toxicity Potential Toxicity TDM->Toxicity  Toxicity Mitigation

Critical Procedural Notes

  • Genotyping: Consider genotyping patients for CYP2D6 and other relevant polymorphisms (e.g., CYP3A5, ABCG2) during clinical studies, as these significantly impact metabolite formation and systemic exposure [1].
  • Sample Stability: Ensure strict control over sample collection, processing, and storage conditions (e.g., immediate centrifugation, storage at -80°C) to maintain analyte stability.
  • Matrix Effects: Thoroughly investigate matrix effects during method validation, especially when switching plasma sources or using miniaturized sampling techniques [3].

Conclusion

Robust quantification of O-desmethyl gefitinib in plasma via HPLC is fundamental for understanding the pharmacokinetics and pharmacodynamics of gefitinib therapy. The provided protocol and data offer a foundation for method establishment. Integrating this analysis with genetic testing and advanced profiling techniques like pharmacometabonomics can significantly advance personalized treatment strategies for NSCLC patients.

References

Comprehensive Application Notes: UPLC-Tandem Mass Spectrometry Analysis of Gefitinib and Its Major Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gefitinib Metabolism and Clinical Importance

Gefitinib (Iressa) is a pioneering epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has revolutionized the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR-activating mutations. As an anilinoquinazoline derivative, gefitinib exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the signaling pathways that drive tumor cell proliferation and survival. Following oral administration, gefitinib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, resulting in the formation of several pharmacologically active and inactive metabolites that contribute to its overall efficacy and toxicity profile.

The major metabolic pathways of gefitinib include: (1) oxidative defluorination of the halogenated phenyl group producing M387783; (2) O-demethylation of the methoxy-substituent on the quinazoline ring yielding M523595; and (3) morpholine ring oxidation generating M537194 and M605211. These metabolites are primarily formed through the actions of CYP3A4, CYP3A5, and CYP2D6 in the liver, though recent evidence suggests that CYP1A1-mediated metabolism in lung tumor tissue itself may significantly influence treatment response and resistance development. Monitoring the plasma concentrations of both gefitinib and its metabolites has become increasingly important for optimizing dosing regimens, minimizing drug-drug interactions, and understanding the substantial interpatient variability observed in clinical response and adverse effects.

Experimental Design and Methodology

Chemicals and Reagents
  • Reference standards: Gefitinib and its metabolic standards (M523595, M537194, M387783, M605211) should be obtained from certified reference material suppliers with purity ≥98% [1] [2]. Toronto Research Chemicals has been identified as a reliable source for these compounds.
  • Internal standard: Vatalanib or dasatinib are recommended as suitable internal standards based on their structural similarity and chromatographic behavior [1] [2].
  • Solvents and reagents: HPLC-grade acetonitrile, methanol, and tert-butyl methyl ether (TBME) should be used for extraction procedures. Mass spectrometry-grade formic acid (98% purity) is essential for mobile phase preparation [3] [2]. Ultra-pure water (18.2 MΩ·cm) should be prepared using a Millipore Direct-Q or equivalent water purification system.
Instrumentation and Analytical Conditions
2.2.1 Liquid Chromatography System

The analysis should be performed using an UPLC system equipped with a binary pump, autosampler, and column compartment with precise temperature control. The following conditions have been optimized for effective separation of gefitinib and its metabolites:

Table 1: Liquid Chromatography Conditions

Parameter Specification Rationale
Column X-Terra RP18 (50 × 2.1 mm, 3.5 μm) or equivalent Optimal peak shape and resolution
Column Temperature 40°C Consistent retention times
Mobile Phase Water (0.1% formic acid):Acetonitrile (35:65, v/v) Isocratic elution simplifies method
Flow Rate 0.35 mL/min Balance between speed and back pressure
Injection Volume 5-10 μL Suitable for sensitivity requirements
Run Time 3 minutes High-throughput capability
2.2.2 Mass Spectrometry Parameters

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended for optimal detection. The following parameters should be implemented:

Table 2: Mass Spectrometry Conditions

Parameter Setting Optimal Value
Ionization Mode Positive ESI Enhanced sensitivity for basic compounds
Ion Source Temperature 500-550°C Optimal desolvation
Ion Spray Voltage 5500 V Efficient ionization
Curtain Gas 25-30 psi Improved interface cleanliness
Collision Gas Medium (4-6 psi) Optimal fragmentation
Nebulizer Gas 50-60 psi Efficient aerosol formation

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V)
Gefitinib 447.2 128.0 100 90 45
M523595 433.2 128.0 100 85 42
M537194 421.2 320.0 100 90 40
M387783 445.2 128.0 100 95 48
M605211 463.2 128.0 100 85 44
Internal Standard 394.2 336.0 100 80 35
Sample Preparation Protocol
2.3.1 Plasma Sample Collection and Storage
  • Collect venous blood samples in EDTA-containing tubes and centrifuge at 3000 × g for 10 minutes at 4°C to separate plasma.
  • Aliquot plasma samples into polypropylene tubes and store at -80°C until analysis to ensure analyte stability.
  • Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) to prevent analyte degradation.
2.3.2 Protein Precipitation and Extraction Procedure
  • Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.
  • Pipette 100 μL of plasma into a clean 1.5 mL polypropylene microcentrifuge tube.
  • Add 10 μL of internal standard working solution (500 ng/mL in methanol) to each sample.
  • Add 300 μL of acetonitrile for protein precipitation.
  • Vortex mix for 2 minutes to ensure complete protein precipitation.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Transfer 200 μL of clear supernatant to a new autosampler vial.
  • Inject 5-10 μL into the UPLC-MS/MS system for analysis.

Method Validation Results

Analytical Performance Characteristics

The developed method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics for the simultaneous quantification of gefitinib and its major metabolites [3] [2].

Table 4: Method Validation Summary

Analyte Calibration Range (ng/mL) Linearity (r²) Accuracy (%) Precision (% RSD) Recovery (%)
Gefitinib 0.5-1000 ≥0.998 95.2-104.8 3.2-8.7 92.5
M523595 0.5-1000 ≥0.997 93.8-106.2 4.1-9.3 88.7
M537194 0.05-100 ≥0.999 96.5-103.5 2.8-7.9 95.3
M387783 0.05-100 ≥0.998 94.7-105.3 3.7-8.4 91.8
M605211 0.05-100 ≥0.996 92.6-107.6 4.5-10.2 89.6
Specificity, Selectivity and Matrix Effects

The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of gefitinib or its metabolites. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those in pure standard solutions. The results showed minimal matrix suppression or enhancement (85-105% for all analytes), indicating that the sample preparation procedure effectively removed interfering components. The use of a stable isotope-labeled internal standard further compensated for any residual matrix effects and ensured quantification accuracy.

Metabolic Pathways and Pharmacometabodynamics

The metabolism of gefitinib involves multiple biotransformation pathways primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the major metabolic routes and their key enzymes:

G cluster_phase1 Phase I Metabolism cluster_enzymes Primary CYP Enzymes compound Gefitinib (m/z 447) M523595 M523595 O-desmethyl (m/z 433) compound->M523595 O-demethylation M537194 M537194 Morpholine ring-opening (m/z 421) compound->M537194 Morpholine ring opening M387783 M387783 Oxidative defluorination (m/z 445) compound->M387783 Oxidative defluorination M605211 M605211 Morpholine oxidation (m/z 463) compound->M605211 Morpholine oxidation CYP2D6 CYP2D6 CYP2D6->M523595 CYP3A4 CYP3A4/3A5 CYP3A4->M537194 CYP3A4->M605211 CYP1A1 CYP1A1 (Lung Tissue) CYP1A1->M387783

Recent research has revealed that gefinitib administration produces significant, time-dependent changes in the endogenous metabolome, a phenomenon termed "pharmacometabodynamics" [4]. Studies in mouse models have demonstrated that gefitinib administration alters the urinary excretion of numerous endogenous metabolites, including increased levels of tryptophan, taurocholic acid, and the dipeptide lysyl-arginine, while decreasing deoxyguanosine, 8-hydroxydeoxyguanosine, and asparaginyl-histidine. These metabolic perturbations appear to mirror the plasma pharmacokinetic profile of the drug, with most metabolite levels returning to baseline by 8-24 hours post-dose, suggesting a dynamic interaction between drug exposure and systemic metabolism.

Interestingly, intracellular metabolism of gefitinib in NSCLC tumor cells themselves, particularly those expressing CYP1A1, may significantly influence treatment response [5]. Gefitinib-sensitive EGFR wild-type NSCLC cell lines demonstrate substantial CYP1A1-mediated metabolism of gefitinib, leading to marked reductions in intracellular drug concentrations after 12-24 hours of treatment. This tumor-level metabolism may contribute to acquired resistance and suggests that CYP1A1 inhibition could represent a promising strategy to enhance gefitinib efficacy in metabolically active tumors.

Clinical Applications and Patient Data

Plasma Concentrations in NSCLC Patients

The validated method has been successfully applied to determine trough plasma concentrations of gefitinib and its metabolites in clinical samples obtained from NSCLC patients [3]. The following table summarizes the measured concentrations in patient samples:

Table 5: Plasma Concentrations in NSCLC Patients (n=30)

Analyte Mean Concentration (ng/mL) Standard Deviation Range (ng/mL) Metabolic Pathway
Gefitinib 247.18 ±140.39 45.6-892.7 Parent drug
M523595 101.09 ±93.44 12.3-487.2 O-desmethylation
M537194 7.78 ±6.74 0.8-32.5 Morpholine ring-opening
M387783 1.6 ±0.9 0.2-4.1 Oxidative defluorination
M605211 11.63 ±4.98 3.2-24.7 Morpholine oxidation

The substantial interpatient variability observed in these plasma concentrations underscores the importance of therapeutic drug monitoring in optimizing gefitinib therapy. The O-desmethyl metabolite M523595 was present at concentrations approximately 40% of the parent drug, confirming its significance as a major circulating metabolite, while the other metabolites were present at substantially lower concentrations.

Analytical Workflow for Clinical Samples

The comprehensive workflow for analyzing gefitinib and its metabolites in clinical samples is summarized in the following diagram:

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Patient Plasma Sample step1 Internal Standard Addition start->step1 step2 Protein Precipitation with Acetonitrile step1->step2 step3 Centrifugation (14,000 × g, 10 min) step2->step3 step4 Supernatant Collection step3->step4 step5 Chromatographic Separation (X-Terra RP18) step4->step5 step6 ESI-MS Detection Positive Ion Mode step5->step6 step7 MRM Quantification step6->step7 results Quantitative Results & Data Analysis step7->results

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions
  • Peak tailing: If peak tailing is observed for gefitinib or metabolites, consider increasing the formic acid concentration to 0.2% or adding 10 mM ammonium formate to the mobile phase to improve peak shape.
  • Retention time shift: Gradual retention time shifts may indicate column degradation; guard columns are recommended when analyzing biological samples to extend analytical column lifetime.
  • Signal suppression: If significant matrix suppression is observed, particularly in patient samples, implement a more extensive sample clean-up procedure such as liquid-liquid extraction with tert-butyl methyl ether instead of protein precipitation.
  • Carryover: If carryover between samples is detected, increase the autosampler wash volume and extend the wash time using a stronger wash solvent (e.g., 80:20 methanol:water).
Quality Control Recommendations
  • Calibration standards: Prepare fresh calibration curves with each batch of samples, spanning the expected concentration range (0.5-1000 ng/mL for gefitinib and M523595; 0.05-100 ng/mL for other metabolites).
  • Quality control samples: Include at least three levels of quality control samples (low, medium, high) in each analytical batch to monitor method performance.
  • System suitability: Inject a system suitability test mixture containing all analytes at mid-calibration range concentrations at the beginning of each sequence to verify chromatographic performance and detector sensitivity.

Conclusion

The developed UPLC-MS/MS method provides a robust, sensitive, and high-throughput approach for the simultaneous quantification of gefitinib and its four major metabolites in human plasma. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical samples from NSCLC patients, demonstrating its utility for therapeutic drug monitoring and pharmacokinetic studies. The short analysis time (3 minutes) and simple sample preparation make this method particularly suitable for high-throughput clinical applications where rapid turnaround is essential.

The ability to simultaneously monitor multiple metabolites alongside the parent drug provides valuable insights into patient-specific metabolic patterns that may influence treatment response and toxicity profiles. Furthermore, the emerging understanding of gefitinib's pharmacometabodynamic effects highlights the complex interplay between drug exposure, metabolic transformation, and systemic physiological responses. As personalized medicine approaches continue to evolve in oncology, this analytical method will serve as an important tool for optimizing gefitinib therapy and understanding the sources of interpatient variability in drug response.

References

Comprehensive Analysis of Gefitinib and Metabolites: Advanced Chromatographic Methods for Pharmaceutical and Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gefitinib and its Metabolic Profile

Gefitinib (marketed as Iressa) is a groundbreaking anilinoquinazoline compound that functions as a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has revolutionized the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC), particularly in patients with sensitive EGFR mutations [1]. As a molecularly targeted therapy, gefitinib specifically inhibits the tyrosine kinase domain of EGFR, thereby disrupting the intracellular signaling pathways that drive cancer cell proliferation and survival. The chemical structure of gefitinib consists of a quinazoline core with substitutions including a 3-chloro-4-fluorophenyl group, a methoxy moiety at position 7, and a morpholinopropoxy chain at position 6, all of which contribute to its pharmacological activity and metabolic fate [1].

The metabolic disposition of gefitinib is characterized by extensive biotransformation, primarily mediated by hepatic cytochrome P450 enzymes, with CYP3A4 and CYP2D6 playing the most significant roles [1]. The major metabolic pathways include: (1) oxidative defluorination of the halogenated aniline moiety, (2) O-demethylation of the methoxy group on the quinazoline nucleus, and (3) morpholine ring oxidation and subsequent degradation [1]. These biotransformations give rise to several pharmacologically relevant metabolites, with the most significant being O-desmethyl gefitinib (M523595), which retains some EGFR inhibitory activity, along with other metabolites such as M537194, M387783, and M608236 [1]. Understanding this metabolic profile is crucial for drug development and clinical application, as metabolites can contribute to both efficacy and toxicity, and their monitoring helps minimize the risk of drug-drug interactions and dose-related adverse effects.

Analytical Methodologies for Gefitinib and Metabolite Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
2.1.1 Method for Multiple Metabolites in Mouse Plasma

A sophisticated HPLC-MS/MS method has been developed for the simultaneous quantification of gefitinib and its four major metabolites (M523595, M537194, M387783, and M608236) in mouse plasma, providing a comprehensive tool for preclinical pharmacokinetic studies [1] [2]. This method employs a protein precipitation technique for sample preparation using acetonitrile with dasatinib as the internal standard, achieving efficient recovery while minimizing matrix effects. The chromatographic separation utilizes an Agilent RRHD SB-C18 column with a gradient elution system consisting of acetonitrile and water (both containing 0.1% formic acid) at a flow rate of 0.4 mL/min. The total run time is remarkably short at 6 minutes, making it suitable for high-throughput analysis [1].

  • Mass Spectrometric Detection: The mass analysis was performed using a triple quadrupole mass spectrometer operated in positive electrospray ionization multiple reaction monitoring (MRM) mode. The specific MRM transitions monitored were: m/z 447.2→128.2 for gefitinib, m/z 433.2→128.1 for M523595, m/z 433.2→128.1 for M537194, m/z 463.2→128.1 for M387783, m/z 477.2→128.1 for M608236, and m/z 488.2→115.2 for the internal standard (dasatinib) [1]. The positive ionization mode was found to provide superior sensitivity for these analytes compared to negative mode.

  • Method Validation: The method was rigorously validated according to regulatory standards, demonstrating excellent linearity with correlation coefficients (r²) ≥ 0.99 across concentration ranges of 0.5-100 ng/mL for M608236 and 1-200 ng/mL for the other analytes. The precision and accuracy values were well within acceptable limits, with inter- and intra-assay precision < 15% and accuracies ranging from 92.6% to 107.58% for all analytes. The extraction recoveries were consistent and robust (86-105%) with no significant matrix effect observed, confirming the method's reliability for bioanalytical applications [1] [2].

2.1.2 Method for Human Plasma Focusing on O-desmethyl Gefitinib

For clinical applications, a rapid and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of gefitinib and its main metabolite, O-desmethyl gefitinib, in human plasma [3]. This method is particularly valuable for therapeutic drug monitoring and drug interaction studies, especially in investigating the potential effects of combination therapies on gefitinib pharmacokinetics. Sample preparation employs a straightforward protein precipitation protocol using acetonitrile with a 2:1 ratio of acetonitrile to plasma, providing efficient protein precipitation (>99.9%) [3].

  • Chromatographic Conditions: Separation was achieved using a C18 column with an isocratic mobile phase consisting of acetonitrile and 0.1% formic acid (85:15, v/v) at a flow rate of 0.2 mL/min. The total run time was only 2.5 minutes, allowing for rapid analysis of clinical samples, which is crucial in busy laboratory settings. Detection was performed using a triple quadrupole mass spectrometer with positive electrospray ionization in MRM mode, monitoring transitions of m/z 447.2→128.1 for gefitinib and m/z 433.2→128.1 for O-desmethyl gefitinib [3].

  • Validation and Application: The method was fully validated according to FDA guidelines, showing excellent linearity from 5-1000 ng/mL for both analytes. This method has been successfully applied to an ongoing phase I clinical trial to investigate the potential effect of hydroxychloroquine on the pharmacokinetics of gefitinib in patients with non-small cell lung cancer [3].

Alternative Chromatographic Approaches
2.2.1 Quality by Design (QbD) Based RP-HPLC Method

An innovative Analytical Quality by Design (QbD) approach has been employed to develop a robust RP-HPLC method for the estimation of gefitinib from bulk drug substance, tablet dosage forms, and complex nanoformulations [4]. This modern methodology utilizes response surface methodology (RSM) with a Box-Behnken design (BBD) model to systematically optimize chromatographic conditions, representing a paradigm shift from traditional trial-and-error method development.

  • QbD Optimization Process: The QbD approach focused on three critical method robustness parameters - percentage of buffer, pH of buffer, and flow rate - with their effects monitored on three key responses: theoretical plates, retention time, and tailing factor. Through this systematic optimization, the highest desirability (R² = 0.998) was achieved at 60% buffer in the mobile phase, pH 4.25, and a flow rate of 0.7 mL/min. The resulting method enables efficient analysis of gefitinib in less than 4.5 minutes, demonstrating economic efficiency with a relative standard deviation of less than 2% for all validation parameters [4].

  • Application in Formulation Development: This QbD-based method is particularly valuable for formulation scientists working on complex nanoformulations of gefitinib, which are designed to enhance the solubility and bioavailability of this poorly soluble drug. The method can accurately estimate drug concentration and monitor drug release profiles from these advanced drug delivery systems [4].

2.2.2 Greener High-Performance Thin-Layer Chromatography (HPTLC)

A greener normal-phase HPTLC method has been developed and validated for the analysis of gefitinib in commercial tablets, providing an environmentally friendly alternative to conventional chromatographic methods [5]. This approach aligns with the growing emphasis on green analytical chemistry (GAC) principles in pharmaceutical analysis.

  • Method Details and Greenness Assessment: The greener HPTLC method employs ethanol and cyclohexane (80:20, v/v) as the mobile phase, representing a more sustainable choice compared to the conventional chloroform and methanol mixture (85:15, v/v) used in the routine HPTLC method. Both methods detect gefitinib at 332 nm, but the greener approach demonstrates superior performance characteristics with a wider linear range (20-1400 ng/band) compared to the routine method (30-700 ng/band) [5]. The greenness index assessed using the Analytical GREENness (AGREE) methodology scored 0.77 for the greener method versus only 0.44 for the routine method, confirming its significantly reduced environmental impact [5].

  • Validation Parameters: The greener HPTLC method proved to be more sensitive, accurate, precise, and robust than the routine HPTLC assay. Both methods demonstrated stability-indicating properties by successfully detecting gefitinib in the presence of its degradation products. When applied to commercial tablets, the assay results were 99.74% for the greener method compared to 92.45% for the routine method, further validating its superior performance [5].

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Gefitinib and Four Metabolites in Plasma
3.1.1 Materials and Reagents
  • Analytical Standards: Gefitinib and its metabolite standards (M523595, M537194, M387783, M608236) with purity ≥98% [1]
  • Internal Standard: Dasatinib or other appropriate internal standard [1]
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid [1]
  • Water: Purified water obtained from a Milli-Q water purification system or equivalent [1]
  • Plasma Samples: Control mouse plasma for calibration standards and quality control samples [1]
3.1.2 Equipment and Instrumentation
  • HPLC System: LC-20AD prominence liquid chromatography system (Shimadzu, Japan) or equivalent UHPLC system capable of gradient elution [1]
  • Mass Spectrometer: Triple quadrupole mass spectrometer (API 3200; Applied Biosystems, USA) or equivalent with electrospray ionization source [1]
  • Analytical Column: Agilent RRHD SB-C18 column (2.1 × 50 mm, 1.8 μm) or equivalent C18 column [1]
  • Sample Preparation Equipment: Vortex mixer, centrifuge capable of ≥13,000 × g, precision pipettes, and microcentrifuge tubes [1]
3.1.3 Step-by-Step Procedure
  • Standard Solution Preparation: Prepare individual stock solutions of gefitinib and each metabolite at 1 mg/mL in methanol. Prepare working solutions by appropriate dilution in methanol-water (50:50, v/v) [1].

  • Calibration Standards and QC Samples: Spike control mouse plasma with working solutions to prepare calibration standards covering the range of 0.5-100 ng/mL for M608236 and 1-200 ng/mL for other analytes. Similarly, prepare quality control samples at low, medium, and high concentrations [1].

  • Sample Extraction:

    • Pipette 50 μL of plasma sample into a microcentrifuge tube
    • Add 10 μL of internal standard working solution (dasatinib, 500 ng/mL)
    • Add 150 μL of acetonitrile for protein precipitation
    • Vortex mix for 5 minutes followed by centrifugation at 13,000 × g for 10 minutes
    • Transfer the clear supernatant to autosampler vials for analysis [1]
  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions:
      • Column temperature: 40°C
      • Injection volume: 5 μL
      • Mobile phase: A) water with 0.1% formic acid; B) acetonitrile with 0.1% formic acid
      • Gradient program: Initial 20% B, increase to 90% B over 3.5 minutes, maintain for 1 minute, return to initial conditions and re-equilibrate
      • Flow rate: 0.4 mL/min [1]
    • Mass Spectrometric Conditions:
      • Ionization mode: Positive electrospray ionization (ESI+)
      • Ion spray voltage: 5500 V
      • Source temperature: 500°C
      • Nebulizer gas: 50 psi
      • Heater gas: 50 psi
      • Curtain gas: 25 psi
      • Collision gas: 6 psi
      • MRM transitions: As specified in Section 2.1.1 [1]
  • Data Analysis: Plot peak area ratios of analytes to internal standard versus nominal concentrations using weighted (1/x²) linear regression to generate calibration curves. Calculate concentrations of unknown samples from the calibration curve [1].

Protocol 2: Greener HPTLC Method for Tablet Formulations
3.2.1 Materials and Reagents
  • Analytical Standards: Gefitinib reference standard (purity ≥98%) [5]
  • Solvents: Ethanol, cyclohexane (HPLC grade) [5]
  • Tablet Formulations: Commercial gefitinib tablets (250 mg) [5]
  • HPTLC Plates: Glass plates pre-coated with normal-phase silica gel 60F254S (10 × 20 cm) [5]
3.2.2 Equipment and Instrumentation
  • HPTLC System: CAMAG TLC system including Automatic TLC Sampler 4 (ATS4), automated developing chamber 2 (ADC2), and TLC scanner [5]
  • Software: WinCATS software (version 1.4.3.6336) [5]
3.2.3 Step-by-Step Procedure
  • Standard Solution Preparation: Prepare a stock solution of gefitinib (100 μg/mL) in ethanol. Prepare working standards in the range of 20-1400 ng/band by appropriate dilution [5].

  • Sample Preparation from Tablets:

    • Weigh and finely powder ten tablets
    • Extract gefitinib from a portion equivalent to 250 mg using methanol
    • Evaporate methanol and reconstitute the residue in ethanol to obtain a test solution [5]
  • Chromatographic Procedure:

    • Apply samples as 6 mm bands using CAMAG ATS4 sample applicator
    • Application rate: 150 nL/s
    • Develop plates in ADC2 with ethanol-cyclohexane (80:20, v/v) as mobile phase
    • Development mode: Linear ascending with chamber saturation for 30 minutes at 22°C
    • Development distance: 80 mm [5]
  • Detection and Quantification:

    • Scan developed plates at 332 nm using TLC scanner
    • Scanning rate: 20 mm/s
    • Slit dimensions: 4 × 0.45 mm
    • Quantify based on peak area using calibration curve [5]
  • Method Validation: Validate the method for linearity, precision, accuracy, robustness, and specificity according to ICH Q2(R1) guidelines [5].

Metabolic Pathways and Signaling Mechanisms

The efficacy of gefitinib stems from its targeted mechanism of action against the epidermal growth factor receptor (EGFR) signaling pathway, while its disposition involves complex biotransformation pathways that generate multiple metabolites. Understanding these pathways is essential for comprehensive analytical method development and interpretation of pharmacokinetic data.

G cluster_metabolism Hepatic Metabolism cluster_mechanism EGFR Signaling Inhibition compound Gefitinib (C₂₂H₂₄ClFN₄O₃) CYP3A4 CYP3A4 compound->CYP3A4 CYP2D6 CYP2D6 compound->CYP2D6 TK Tyrosine Kinase Domain compound->TK Binds & Inhibits M537194 M537194 Morpholine oxidation CYP3A4->M537194 Oxidation M387783 M387783 Oxidative defluorination CYP3A4->M387783 Defluorination M608236 M608236 Morpholine ring product CYP3A4->M608236 Oxidation M523595 M523595 O-desmethyl gefitinib CYP2D6->M523595 O-demethylation M523595->TK Partial Inhibition EGFR EGFR Receptor EGFR->TK Activation Signaling Downstream Signaling TK->Signaling Phosphorylation Proliferation Cancer Cell Proliferation Signaling->Proliferation Stimulates Inhibition Inhibition

Figure 1: Metabolic Pathways and Mechanism of Action of Gefitinib

The EGFR signaling pathway represents a crucial regulatory mechanism in cellular proliferation and survival. In non-small cell lung cancer and other malignancies, EGFR overexpression or mutation leads to constitutive activation of this pathway, driving uncontrolled tumor growth. Gefitinib specifically targets the intracellular tyrosine kinase domain of EGFR, competitively inhibiting ATP binding and subsequent autophosphorylation, thereby blocking the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways [1]. This targeted intervention ultimately results in cell cycle arrest and apoptosis induction in cancer cells, providing the therapeutic basis for gefitinib's clinical efficacy.

The metabolic transformation of gefitinib involves multiple enzymatic pathways primarily mediated by cytochrome P450 enzymes. CYP3A4 catalyzes the oxidation of the morpholine ring, producing metabolites M537194 and M608236, as well as oxidative defluorination yielding M387783. Meanwhile, CYP2D6 mediates the rapid O-demethylation of the methoxy substituent on the quinazoline nucleus, generating the primary metabolite M523595 (O-desmethyl gefitinib) [1]. These metabolites may exhibit varying levels of pharmacological activity against EGFR and distinct pharmacokinetic profiles, necessitating their simultaneous monitoring in biological samples to fully understand the exposure-response relationship of gefitinib therapy.

Applications in Drug Development and Clinical Research

Preclinical Pharmacokinetic Studies

The developed HPLC-MS/MS methods have been successfully applied to preclinical pharmacokinetic studies in tumor-bearing mouse models following single oral administration of gefitinib [1] [2]. These studies revealed comprehensive metabolite profiles and elimination patterns, demonstrating that multiple metabolites reach measurable concentrations in plasma with distinct temporal patterns. The ability to simultaneously quantify gefitinib and its major metabolites in a single analytical run provides significant advantages for high-throughput analysis of preclinical samples, enabling robust determination of key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t½, and AUC for both the parent drug and its metabolites [1].

Clinical Therapeutic Drug Monitoring

In clinical settings, the LC-MS/MS method focusing on gefitinib and its primary metabolite O-desmethyl gefitinib has been implemented in phase I clinical trials to investigate potential drug-drug interactions [3]. Specifically, this method has been utilized to discern the possible effect of hydroxychloroquine co-administration on the pharmacokinetics of gefitinib in patients with non-small cell lung cancer [3]. The method's rapid analysis time (2.5 minutes) makes it particularly suitable for clinical laboratories processing large numbers of patient samples, facilitating therapeutic drug monitoring and dose optimization based on exposure-response relationships.

Formulation Development and Quality Control

The QbD-based HPLC and greener HPTLC methods provide valuable tools for pharmaceutical development and quality control of gefitinib formulations [4] [5]. The QbD approach is especially beneficial for analyzing complex nanoformulations designed to enhance the solubility and bioavailability of this poorly soluble drug [4]. Meanwhile, the greener HPTLC method aligns with growing initiatives for sustainable analytical chemistry in pharmaceutical quality control laboratories, reducing environmental impact while maintaining analytical performance [5]. Both methods demonstrate excellent accuracy and precision in quantifying gefitinib in tablet dosage forms, with the greener HPTLC method showing superior performance (99.74% recovery) compared to the routine method (92.45% recovery) [5].

Method Selection Guide

Choosing the appropriate analytical method for gefitinib and metabolite analysis depends on several factors, including the specific research objectives, sample matrix, required sensitivity, and available instrumentation. The following workflow diagram provides guidance for method selection based on these criteria:

G Start Method Selection for Gefitinib Analysis Q1 Sample Type? Start->Q1 Biological Biological Samples (Plasma, Serum) Q1->Biological Biological Formulation Formulation Samples (Tablets, Nanoformulations) Q1->Formulation Formulation Q2 Required Sensitivity? HighSens High Sensitivity Required Q2->HighSens Sub-ng/mL ModSens Moderate Sensitivity Acceptable Q2->ModSens >5 ng/mL Q3 Metabolite Coverage? MultiMetab Multiple Metabolites (M523595, M537194, M387783, M608236) Q3->MultiMetab Comprehensive PrimaryMetab Primary Metabolite Only (O-desmethyl gefitinib) Q3->PrimaryMetab Targeted Q4 Green Chemistry Important? YesGreen Greener HPTLC Method [5] Q4->YesGreen Yes NoGreen QbD HPLC Method [4] Q4->NoGreen No Biological->Q2 Formulation->Q4 HighSens->Q3 M2 HPLC-MS/MS for O-desmethyl Gefitinib [6] ModSens->M2 M1 HPLC-MS/MS for Multiple Metabolites [1][2] MultiMetab->M1 PrimaryMetab->M2

Figure 2: Method Selection Workflow for Gefitinib Analysis

For biological samples requiring high sensitivity and comprehensive metabolite coverage, the HPLC-MS/MS method for multiple metabolites [1] [2] is recommended, particularly for preclinical studies where understanding the complete metabolic profile is essential. When analyzing clinical samples with focus on the parent drug and primary active metabolite, the HPLC-MS/MS method for gefitinib and O-desmethyl gefitinib [3] offers rapid analysis suitable for high-throughput clinical laboratories. For formulation analysis where environmental impact is a consideration, the greener HPTLC method [5] provides an excellent balance of performance and sustainability, while the QbD-based HPLC method [4] is ideal for development and analysis of complex formulations such as nanoformulations.

Troubleshooting and Optimization Guidelines

Successful implementation of gefitinib analytical methods requires attention to potential challenges and optimization opportunities. The following table summarizes common issues and recommended solutions:

Problem Possible Causes Recommended Solutions
Poor peak shape Inadequate mobile phase buffering, column degradation, inappropriate pH Optimize mobile phase pH (4.25 recommended in QbD method [4]), use fresh buffer solutions, replace aged column
Low sensitivity Inefficient ionization, source contamination, suboptimal MRM transitions Clean ion source, optimize MS parameters (dwell time, collision energy), use formic acid to enhance ionization [1]
Matrix effects Phospholipid interference, endogenous compounds Improve sample cleanup, use stable isotope-labeled internal standard, optimize extraction procedure [1]
Retention time shift Mobile phase composition variation, column temperature fluctuations Use gradient delay volume minimization, maintain consistent mobile phase preparation, control column temperature [4]
High background noise Contaminated solvents, column bleed, source contamination Use high-purity solvents, condition new columns properly, perform regular source maintenance [1]

When optimizing methods for specific applications, the QbD approach [4] provides a systematic framework for understanding the relationship between critical method parameters and performance characteristics. For bioanalytical methods, special attention should be paid to extraction efficiency and matrix effects, with protein precipitation using acetonitrile at a ratio of 2:1 (acetonitrile:plasma) proving effective for gefitinib and metabolites [3]. For formulations analysis, the greener HPTLC method [5] offers an environmentally responsible alternative without compromising analytical performance.

Conclusion

The comprehensive analytical methods presented herein provide robust tools for the quantification of gefitinib and its metabolites across various applications in pharmaceutical research and clinical development. The HPLC-MS/MS techniques enable sensitive and specific determination of gefitinib and its major metabolites in biological matrices, supporting both preclinical and clinical pharmacokinetic studies. The QbD-based HPLC approach represents a modern, systematic method development strategy that enhances method robustness and understanding of critical parameters. The greener HPTLC method aligns with increasing emphasis on sustainable analytical practices in pharmaceutical quality control. Together, these methods facilitate the continued development and optimal clinical use of this important targeted cancer therapy, contributing to improved patient outcomes through enhanced understanding of gefitinib's disposition and behavior in biological systems and pharmaceutical formulations.

References

preparing O-Desmethyl gefitinib-d6 internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: O-Desmethyl Gefitinib-d6

The table below summarizes key information about this compound from the search results.

Property Description
Cat. No. HY-100064S1 [1]
Chemical Name This compound (deuterium-labeled) [1]
Parent Drug Gefitinib [1]
Biological Role Active metabolite of Gefitinib; its formation is dependent on CYP2D6 enzyme activity [1]
Primary Target EGFR (Epidermal Growth Factor Receptor) [1]
Reported IC₅₀ 36 nM (in subcellular assays) [1]
Intended Application Research and analytical applications [1]

General Workflow for Internal Standard Use

While a specific protocol for this compound is not available, the general workflow for using an internal standard in quantitative chromatographic analysis (like HPLC or GC-MS) is well-established. The following diagram illustrates the key stages, from sample preparation to calculation.

Start Start Sample Preparation IS_Addition Add Precise Amount of Internal Standard (IS) Start->IS_Addition Sample_Prep Sample Processing (Extraction, Dilution, etc.) IS_Addition->Sample_Prep Instrument_Analysis Chromatographic Analysis (e.g., HPLC, GC-MS) Sample_Prep->Instrument_Analysis Data_Collection Data Collection: Peak Areas for Analyte and IS Instrument_Analysis->Data_Collection Calculation Calculate Analyte Concentration Using Peak Area Ratio and Calibration Curve Data_Collection->Calculation

The core principle of the internal standard method is to add a known amount of a reference compound (the internal standard) to the sample before any processing steps. This corrects for variations in sample handling and instrument response [2] [3]. Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, rather than the absolute area of the analyte alone [2] [4] [3].

Key Principles for Internal Standard Application

To develop your own protocol, consider these critical factors, which are derived from established chromatographic practice:

  • Selection Criteria: An ideal internal standard is a compound that is chemically similar to the analyte but analytically distinguishable. A common practice in GC-MS is to use a deuterated form of the target analyte itself, just as this compound is the deuterated form of the O-Desmethyl Gefitinib metabolite [3]. It must not be present in the original sample and should elute near the target compound without interference [2].
  • Purpose and Benefits: The internal standard method significantly improves analytical precision and accuracy by compensating for errors that can occur during sample injection, sample preparation (like extraction or dilution), and from instrumental fluctuations [2] [4] [3]. One study demonstrated that using an internal standard improved the repeatability of results by a factor of 4.4 [3].
  • Optimal Concentration: The internal standard should be added at a consistent concentration across all samples and standards, ideally at a level similar to the expected concentration of the target analyte to ensure the detector response for both is within a linear range [2].

References

extraction procedure for deuterated gefitinib metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Gefitinib Metabolites and Deuterated Derivatives

Understanding the metabolism of the parent drug, gefitinib, is the first step in studying its deuterated variants. The table below summarizes the key metabolites and the concept of deuterated derivatives.

Compound Name Description Key Characteristics / Rationale for Deuteration
Gefitinib Parent drug, an EGFR-TKI [1] [2]. -
M1 (M523595) O-Desmethyl gefitinib metabolite [2]. -
M2 (M605211) Morpholino carbonyl metabolite [2]. Exhibits higher blood-brain barrier penetration and may be more effective against brain metastatic tumors than gefitinib [2].
Deuterated Gefitinib Derivatives Gefitinib with hydrogen atoms replaced by deuterium (D) at specific sites [3]. Aims to alter the pharmacokinetic profile; the C-D bond is more stable than C-H, which can slow metabolism and reduce the formation of toxic metabolites [4] [5].

Proposed Analytical and Synthesis Workflow

The following diagram outlines a general workflow for the analysis and synthesis of deuterated gefitinib metabolites, integrating information from multiple sources:

Start Start: Identify Target A1 Analyze Gefitinib Metabolism Start->A1 A2 Identify Metabolites (e.g., M1, M2) A1->A2 A3 Select Sites for Deuteration A2->A3 B1 Synthesize Deuterated Metabolite A3->B1 B2 Step 1: Target Site ID B1->B2 B3 Step 2: Select Deuterated Precursors B1->B3 B4 Step 3: Controlled Deuterium Incorporation B1->B4 C1 Validate & Apply B2->C1 B3->C1 B4->C1 C2 Analytical Validation (LC-MS/MS, NMR) C1->C2 C3 Use as Internal Standard C1->C3 C4 Conduct Metabolite ID (MID) Studies C1->C4

Protocol 1: Quantitative Analysis of Gefitinib and its Metabolites in Plasma

This protocol, adapted from a clinical study on NSCLC patients, can serve as a basis for detecting and quantifying these compounds, which is a prerequisite for studying deuterated versions [2].

  • 1. Sample Preparation (Plasma)

    • Chemicals: Gefitinib, Metabolite M1, Metabolite M2 reference standards.
    • Internal Standard: A structurally analogous deuterated compound is ideal. Vatalanib was used in the original study [2].
    • Extraction Procedure:
      • Aliquot 100 µL of plasma sample.
      • Add your internal standard.
      • Perform liquid-liquid extraction using tert-butyl methyl ether.
      • Evaporate the organic layer to dryness under a vacuum concentrator at room temperature.
      • Reconstitute the dry residue in the LC mobile phase.
  • 2. LC-MS/MS Analysis

    • Equipment: HPLC system coupled to a triple-quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Ultra).
    • Chromatography:
      • Column: X-Terra RP18 (50 mm × 2.1 mm, 3.5 μm).
      • Column Temperature: 40 °C.
      • Injection Volume: 10 µL.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI), positive mode.
      • Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
Protocol 2: Synthesis of a Deuterium-Labeled Drug Metabolite

While a specific synthesis for deuterated M2 is not detailed, the following general protocol, based on established practices for creating deuterated metabolites, can be followed [6].

  • 1. Target Site Identification

    • Identify metabolically sensitive hydrogen sites on the gefitinib metabolite (e.g., M2) using data from CYP450 oxidation studies [1] [6].
  • 2. Selection of Deuterated Precursors

    • Source custom deuterated reagents and building blocks from a specialized chemical library to ensure high isotopic purity [6].
  • 3. Controlled Deuterium Incorporation

    • Employ proprietary exchange or reduction reactions to introduce deuterium at the target sites.
    • Critical Step: Conduct reactions under optimized inert atmosphere conditions to prevent deuterium-hydrogen back-exchange and maintain high isotopic purity [6].
  • 4. Analytical Validation

    • Purity and Structure: Use LC-MS/MS and NMR (^1H and ^2H) to confirm chemical structure and purity (>98%).
    • Isotopic Enrichment: Confirm high isotopic enrichment (e.g., >99.5%) using High-Resolution Mass Spectrometry (HRMS) for isotopic ratio analysis [6].

Important Considerations for Protocol Development

When developing your own detailed procedures, please consider the following points derived from the available research:

  • Deuteration Can Alter Metabolism: The primary goal of deuteration is to create a kinetic isotope effect (KIE) that slows down metabolic reactions [4] [5]. Be aware that this may shift the metabolic profile, potentially increasing the relative abundance of the deuterated metabolite you are targeting compared to other pathways.
  • Analytical Advantages of Deuterated Standards: A synthesized deuterated metabolite is invaluable as an Internal Standard in quantitative LC-MS/MS assays. It corrects for variability in sample preparation and ionization efficiency, as it behaves almost identically to the natural analyte but is distinguishable by its mass shift [5] [6].
  • Lack of Public Detailed Synthesis: The exact synthetic route for a deuterated gefitinib metabolite is likely proprietary knowledge. The patent [3] claims broad coverage for deuterated gefitinib compounds but does not provide a detailed, step-by-step synthesis procedure.

References

Comprehensive Analytical Guide: O-Desmethyl Gefitinib-d6 Reference Standard for Advanced Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to O-Desmethyl Gefitinib-d6 and Its Analytical Significance

This compound is a deuterium-labeled internal standard specifically designed for the precise quantification of O-desmethyl gefitinib, the principal active metabolite of the anticancer drug gefitinib. This stable isotope-labeled compound contains six deuterium atoms, which provide nearly identical chemical properties to the non-deuterated molecule while exhibiting distinct mass spectral characteristics. As gefitinib therapy requires careful monitoring of pharmacokinetic profiles and metabolic conversion, this compound serves as an essential tool for researchers conducting bioanalytical studies, therapeutic drug monitoring, and metabolic research applications. The use of this reference standard significantly enhances the accuracy and reliability of mass spectrometry-based analyses by correcting for variability in sample preparation and ionization efficiency.

The critical importance of O-desmethyl gefitinib monitoring stems from its status as an active metabolite that contributes to the overall pharmacological activity of gefitinib therapy. Studies have demonstrated that the formation of O-desmethyl gefitinib is dependent on CYP2D6 enzyme activity, which exhibits genetic polymorphism across populations. This metabolic variation can significantly influence individual exposure to active drug components and potentially affect treatment outcomes. The deuterium-labeled form allows researchers to precisely quantify this metabolite in complex biological matrices, enabling investigations into the relationship between metabolic capacity, drug exposure, and clinical response in patients receiving gefitinib for various cancers including non-small cell lung cancer, breast cancer, and pancreatic cancer [1] [2].

Table 1: Physicochemical Properties of this compound

Property Specification Significance
Molecular Formula C₂₁H₁₆ClFN₄O₃D₆ Deuterium substitution at key positions
Molecular Weight 438.92 g/mol 6 amu higher than non-deuterated form
Parent Drug Gefitinib EGFR tyrosine kinase inhibitor
IUPAC Name This compound Deuterated analog of primary metabolite
CAS Number Not assigned Related to non-deuterated CAS 847949-49-9
Storage Conditions Tightly closed container, cool dry place Maintains stability and purity

Analytical Applications and Method Validation

Bioanalytical Method Validation Parameters

The application of this compound as an internal standard has been systematically validated in bioanalytical methods according to scientific standards. The validated parameters demonstrate the robust performance of this reference standard in supporting reliable quantification of the metabolite across various biological matrices. Key validation characteristics include precision metrics with intra- and inter-day variations ≤10.8%, demonstrating excellent analytical consistency across different runs and operators. The accuracy profiles ranging from 89.7% to 106.0% confirm minimal systematic error in measurements, which is crucial for making informed decisions in both clinical and research settings. These validation parameters collectively establish a foundation of data integrity that researchers can depend on when investigating gefitinib pharmacokinetics and metabolic disposition [2].

The linear dynamic range of assays employing this compound has been established from 5-500 ng/mL for O-desmethyl gefitinib quantification, covering therapeutically relevant concentrations observed in clinical practice. This concentration range accommodates the expected variability in metabolite exposure across different patient populations, including those with varying CYP2D6 metabolic status. The specificity of the method has been confirmed against potentially interfering substances in plasma matrices, ensuring that the measured concentrations accurately reflect the target analyte without contribution from endogenous compounds or concomitant medications. These validated parameters make this compound suitable for application in various research contexts, from routine therapeutic drug monitoring to complex pharmacokinetic studies investigating drug-drug interactions [1] [2].

Table 2: Validated Bioanalytical Method Parameters Using this compound

Validation Parameter Specifications Performance
Linear Range O-desmethyl gefitinib 5-500 ng/mL
Precision (RSD%) Intra- and inter-day ≤10.8%
Accuracy Gefitinib 89.7-104.7%
Accuracy O-desmethyl gefitinib 100.4-106.0%
Chromatographic Runtime 3 minutes High-throughput capability
Instrumentation LC-MS/MS with ESI+ API 4000 triple quadrupole
Research Applications

The implementation of this compound as an internal standard extends across multiple research domains where precise quantification of gefitinib's primary metabolite is required. In pharmacokinetic studies, this reference standard enables accurate characterization of metabolite formation and elimination kinetics, which is particularly important given the active nature of O-desmethyl gefitinib and its contribution to overall drug activity. The therapeutic drug monitoring applications allow clinicians to optimize gefitinib dosing based on individual metabolic capacity, potentially improving treatment outcomes while minimizing adverse effects. Additionally, drug interaction studies utilize this standard to investigate how concomitant medications affect the metabolic conversion of gefitinib, especially those that inhibit or induce the CYP2D6 enzyme system responsible for its formation [3] [2].

The application of this compound has proven particularly valuable in clinical trial settings, where it has been successfully employed as a bioanalytical tool in phase I clinical investigations. One notable study examined the potential effect of hydroxychloroquine on the pharmacokinetics of gefitinib in patients with advanced non-small cell lung cancer. The use of the deuterated internal standard enabled researchers to generate reliable pharmacokinetic data that helped ascertain the safety of this combination therapy approach. Such applications demonstrate the critical role that well-characterized reference standards play in advancing cancer treatment strategies and addressing clinically important questions regarding drug combinations in special populations [2].

Experimental Protocols and Methodologies

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect human plasma samples in appropriate collection tubes containing anticoagulant (typically K₂EDTA). Immediately freeze samples at -20°C or -70°C after collection and maintain frozen until analysis to prevent degradation of analytes. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) to maintain sample integrity and prevent analyte degradation [2].

  • Sample Preparation: Thaw frozen plasma samples at room temperature or in a refrigerated environment. Mix thoroughly by vortexing to ensure homogeneity. Transfer a 100 μL aliquot of plasma to a clean extraction tube. Add a working internal standard solution containing this compound to each sample, typically at a concentration of 50 ng/mL. The exact volume should be consistent across all samples and calibrated standards. Vortex the mixture for 30 seconds to ensure complete mixing and adequate protein binding disruption [2].

  • Protein Precipitation Extraction: Add 300 μL of acetonitrile to the plasma and internal standard mixture to precipitate plasma proteins. Vortex vigorously for 1 minute to ensure complete precipitation. Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to compact the protein pellet and clarify the supernatant. Carefully transfer the resulting supernatant to a clean autosampler vial or another appropriate container for analysis. For enhanced sensitivity, the supernatant may be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase, though this step may be omitted for standard therapeutic monitoring applications [2].

LC-MS/MS Instrumental Configuration
  • Chromatographic System: The liquid chromatography system should be configured with a binary pump, autosampler maintained at 4°C, and column oven. Employ an Alltima C₁₈ analytical HPLC column (150 mm × 2.1 mm, 5 μm particle size) or equivalent reversed-phase column providing sufficient retention and separation for the analytes. Maintain the column temperature at ambient conditions (approximately 25°C), though temperatures up to 40°C may be used to optimize backpressure and chromatographic efficiency [2].

  • Mobile Phase and Gradient Conditions: Prepare the mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The method employs an isocratic elution with a mobile phase composition of 30:70 (v/v) acetonitrile to 0.1% formic acid in water. Set the flow rate at 300 μL/min with a total chromatographic run time of 3 minutes, enabling high-throughput analysis. The injection volume is typically 5-10 μL, optimized based on instrument sensitivity and required limit of quantification [2].

  • Mass Spectrometric Detection: Configure the mass spectrometer (API 4000 triple quadrupole or equivalent) with an electrospray ionization (ESI) source operated in positive ion mode. Set the ion source parameters as follows: ion spray voltage: 5500 V; source temperature: 500°C; nebulizer gas: 50 psi; heater gas: 50 psi; curtain gas: 25 psi. Monitor the specific precursor-to-product ion transitions for O-desmethyl gefitinib (m/z 446.1→345.9) and this compound (m/z 452.1→351.9). Optimize collision energy, declustering potential, and entrance potential for maximum sensitivity and specificity [2].

Calibration Standards and Quality Control
  • Preparation of Stock Solutions: Accurately weigh reference standards of O-desmethyl gefitinib and this compound using a calibrated microbalance. Prepare primary stock solutions at a concentration of 1 mg/mL in appropriate solvents such as DMSO or methanol. Verify the concentration spectrophotometrically if necessary. Prepare working solutions through serial dilution in methanol-water (50:50, v/v) to create appropriate concentrations for spiking calibration standards and quality control samples. Store all solutions at -20°C when not in use [2].

  • Calibration Curve Preparation: Prepare calibration standards in blank plasma to cover the concentration range of 5-500 ng/mL for O-desmethyl gefitinib. Use at least six non-zero concentrations distributed across the range, with additional points at the lower and upper ends for better curve definition. Include a blank sample (without analyte or internal standard), a zero sample (with internal standard only), and calibration standards with each analytical run. Process calibration standards alongside unknown samples using the same extraction procedure [2].

  • Quality Control Samples: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These QC samples serve to monitor assay performance and ensure continuing accuracy and precision throughout the analytical run. Include QC samples at concentrations near the lower limit of quantification (LLOQ), within the mid-range of the calibration curve, and near the upper limit of quantification. Process and analyze QC samples in duplicate with each batch of unknown samples, with at least 67% of QC samples required to be within 15% of their nominal concentrations for the run to be considered acceptable [2].

Pharmacological Significance and Metabolic Pathways

Metabolic Formation and Pharmacological Activity

O-desmethyl gefitinib represents the primary active metabolite of gefitinib, formed predominantly through the activity of the cytochrome P450 enzyme CYP2D6. This metabolic pathway involves O-demethylation of the methoxy group on the quinazoline ring structure of gefitinib, resulting in a metabolite that retains significant pharmacological activity against the epidermal growth factor receptor (EGFR). Biochemical assays have demonstrated that O-desmethyl gefitinib inhibits EGFR with an IC50 value of 36 nM in subcellular assays, confirming its contribution to the overall therapeutic activity of gefitinib therapy. This pharmacological profile underscores the importance of monitoring both gefitinib and its O-desmethyl metabolite to fully understand exposure-response relationships in patients receiving this targeted therapy [1].

The metabolic conversion of gefitinib to O-desmethyl gefitinib exhibits significant interindividual variability due to genetic polymorphisms in the CYP2D6 gene. Patients can be classified as poor metabolizers, intermediate metabolizers, extensive metabolizers, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly influences the extent of formation of O-desmethyl gefitinib. This metabolic variability has potential clinical implications for both efficacy and toxicity profiles of gefitinib treatment. The use of this compound as an internal standard enables precise quantification of this metabolite, facilitating research into the clinical impact of CYP2D6 polymorphisms on gefitinib therapy outcomes and supporting the potential for personalized dosing approaches based on metabolic phenotype [1] [2].

Analytical Workflow for Quantification

The following diagram illustrates the complete analytical workflow for quantifying O-desmethyl gefitinib in biological samples using this compound as the internal standard:

G SamplePrep Sample Preparation IS Add Internal Standard (this compound) SamplePrep->IS Extraction Protein Precipitation with Acetonitrile IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 1: Analytical Workflow for O-Desmethyl Gefitinib Quantification

Quality Control and Impurity Profiling

Stability-Indicating Methods and Impurity Characterization

The development of stability-indicating analytical methods is crucial for comprehensive characterization of gefitinib and its related compounds, including degradation products and process-related impurities. A validated stability-indicating RP-HPLC method has been developed for the estimation of gefitinib related compounds and degradants using an Inertsil C8 (250 × 4.6 mm, 5 μm) column with 50 mM aqueous ammonium acetate and acetonitrile as mobile phase in gradient elution mode. This method successfully separates gefitinib from its related substances including GFT-N-alkylated impurity, GFT-4 isomer, and various degradant peaks such as MMPQ and GFT N-oxide that appear during forced degradation studies. The method has been validated according to ICH guidelines with quantification limits in the range of 0.015-0.05%, demonstrating sufficient sensitivity for impurity monitoring in drug substance and product quality control [4].

Forced degradation studies conducted on gefitinib under various stress conditions provide critical information about the stability profile of the drug substance and the potential formation of degradation impurities. These studies include hydrolysis under acidic and basic conditions (1N HCl and 1N NaOH at 65°C for 2 hours), neutral hydrolysis (water at 65°C for 2 hours), and oxidation (10% H₂O₂ for 2 hours). The degradation products generated under these conditions have been characterized using MS-MS and 1H NMR spectroscopy techniques, providing structural elucidation and insights into degradation pathways. The ability to separate, identify, and quantify these degradation products is essential for developing robust formulations, establishing appropriate storage conditions, and setting meaningful shelf-life specifications for gefitinib-containing pharmaceutical products [4].

Reference Standard Qualification and Storage
  • Analytical Qualification: this compound intended for use as an internal standard must undergo comprehensive analytical qualification to verify identity, purity, and stability. This includes confirmation of molecular structure through techniques such as NMR and high-resolution mass spectrometry, assessment of isotopic purity and incorporation, and determination of chemical purity using chromatographic methods. The certificate of analysis provided with the reference standard should include detailed information on these qualification parameters, along with the specific batch number and expiration date to ensure traceability and appropriate use in regulated laboratories [3] [5].

  • Storage and Handling: Proper storage conditions are critical for maintaining the integrity and stability of the this compound reference standard. The material should be stored in a tightly closed container placed in a cool, dry, well-ventilated area away from incompatible substances. Exposure to light, moisture, and extreme temperatures should be minimized to prevent degradation. For long-term storage, temperatures of -20°C are recommended, with allowance for short-term periods at refrigerator temperatures (2-8°C) during active use. Proper inventory management practices should be implemented to ensure stock rotation and prevent use of material beyond its established expiration date [5].

  • Solution Stability: The stability of working solutions prepared from this compound should be established under anticipated storage and use conditions. This includes evaluation of bench-top stability during analytical runs, autosampler stability under specified temperature conditions, and long-term stability of stock and working solutions at recommended storage temperatures. Documentation of solution stability provides guidance for appropriate preparation and use timelines, ensuring analytical integrity throughout the sample analysis process. Typically, stock solutions stored at -20°C remain stable for several months, while working solutions may be used for shorter periods depending on specific composition and storage conditions [2].

Conclusion

This compound represents a critical analytical tool for precise quantification of gefitinib's active metabolite in biological matrices, enabling advanced pharmacokinetic research and therapeutic drug monitoring applications. The comprehensive protocols and methodological details provided in this application note offer researchers a solid foundation for implementing robust bioanalytical methods using this deuterated internal standard. As personalized medicine approaches continue to gain prominence in oncology therapeutics, the ability to accurately monitor both parent drug and active metabolites becomes increasingly important for optimizing treatment outcomes for patients receiving EGFR-targeted therapies like gefitinib.

References

calibration curve O-Desmethyl gefitinib-d6

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Application

O-Desmethyl Gefitinib-d6 is a deuterium-labeled analog of an active metabolite of the anticancer drug Gefitinib (Iressa) [1] [2]. Its primary application is serving as a stable isotope-labeled internal standard in bioanalytical methods, which is critical for ensuring accuracy and precision in the quantification of Gefitinib and its metabolites in biological samples [3] [2].

The table below summarizes its key identifiers:

Property Description
Catalogue Number DVE001106 (from Veeprho) / HY-100064S1 (from MedChemExpress) [3] [2]
Molecular Formula C₂₁H₁₆ClFN₄O₃D₆ [3]
Molecular Weight 438.92 g/mol [3]
IUPAC Name This compound [3]
Parent Drug Gefitinib [3] [1]
Primary Application Internal Standard for LC-MS/MS and UPLC/IM/MS in pharmacokinetic and metabolic studies [3] [1]

Suggested Workflow for Method Development

Since explicit protocols were not found, the following workflow outlines the general steps for developing and validating a quantitative bioanalytical method using this compound as an internal standard. This process is based on standard practices in the field.

Bioanalytical Method Workflow Prepare Stock\nSolutions Prepare Stock Solutions Spike IS into\nCalibrators & QCs Spike IS into Calibrators & QCs Prepare Stock\nSolutions->Spike IS into\nCalibrators & QCs Sample\nPreparation Sample Preparation Spike IS into\nCalibrators & QCs->Sample\nPreparation LC-MS/MS\nAnalysis LC-MS/MS Analysis Sample\nPreparation->LC-MS/MS\nAnalysis Construct\nCalibration Curve Construct Calibration Curve LC-MS/MS\nAnalysis->Construct\nCalibration Curve Calculate\nAccuracy & Precision Calculate Accuracy & Precision Construct\nCalibration Curve->Calculate\nAccuracy & Precision Apply to Study\nSamples Apply to Study Samples Calculate\nAccuracy & Precision->Apply to Study\nSamples

Detailed Methodological Considerations
  • Preparation of Stock Solutions and Calibrators

    • Stock Solution: Accurately weigh this compound. Dissolve it in a suitable solvent, such as DMSO or methanol, to create a primary stock solution of known concentration (e.g., 1 mg/mL) [2].
    • Working Solution: Dilute the stock solution with a compatible solvent (e.g., methanol:water mixture) to create a working internal standard solution at a concentration suitable for spiking into samples.
    • Calibration Standards: Prepare a separate stock solution of the unlabeled analyte (e.g., O-Desmethyl Gefitinib or Gefitinib). Serially dilute this solution to create calibration standards in the same matrix as your study samples (e.g., human plasma), covering the expected concentration range.
  • Sample Preparation with Internal Standard

    • The core principle is to add a fixed, known amount of the this compound working solution to each sample, including calibration standards, quality control (QC) samples, and unknown study samples [3].
    • A common and efficient sample preparation technique is protein precipitation. Add a volume of organic solvent (e.g., acetonitrile) containing the internal standard to the biological sample (e.g., plasma), vortex mix, centrifuge, and collect the supernatant for injection into the LC-MS/MS system.
  • LC-MS/MS Analysis

    • Chromatography: Use a reversed-phase UPLC or HPLC system. A C18 column with a mobile phase of water and acetonitrile (or methanol), often with modifiers like formic acid or ammonium acetate, is typical. The goal is to achieve baseline separation of the analyte and internal standard from matrix interferences.
    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The specific transitions (precursor ion > product ion) must be optimized for both the analyte and the deuterated internal standard. The use of ion mobility (IM) spectrometry can provide an additional layer of confirmation [1].
  • Calibration Curve Construction and Validation

    • Construction: Plot the peak area ratio (Analyte / Internal Standard) on the y-axis against the nominal concentration of the calibration standards on the x-axis. Use a weighted (e.g., 1/x²) linear regression to establish the best-fit line [1].
    • Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA). Key parameters include:
      • Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations across multiple runs.
      • Selectivity: Confirming no interference from the blank matrix.
      • Matrix Effects: Evaluating the consistency of the internal standard's response to compensate for ion suppression or enhancement.

How to Obtain Complete Protocols

  • Contact Suppliers Directly: The companies that sell the reference standard, such as MedChemExpress (MCE) and Veeprho, are the most reliable sources for analytical data and application notes. You can request these details using the inquiry forms on their websites [3] [2].
  • Consult Scientific Literature: Perform a targeted search on academic databases (like PubMed or Scopus) for recent research articles on the bioanalysis of Gefitinib. Authors often describe their methodologies in detail in the "Materials and Methods" section.

References

Comprehensive Application Notes and Protocols for Sample Preparation and Analysis of Gefitinib and Its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gefitinib and Its Metabolic Profile

Gefitinib (marketed as Iressa) is an orally active, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. Chemically, it is classified as an anilinoquinazoline compound with the formal name 4-quinazolinamine, N-(3-chloro-4-flurophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy] [1]. Understanding its metabolic profile is crucial for pharmacokinetic studies, therapeutic drug monitoring, and managing drug-drug interactions.

Gefitinib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 playing major roles, and CYP3A5 and CYP1A1 contributing to a lesser extent [1] [2] [3]. The main metabolic pathways include:

  • Morpholine ring opening → M537194 (M1)
  • Oxidative defluorination → M387783 (M2)
  • O-demethylation → M523595 (M3) [1] [2]

The O-desmethyl metabolite (M523595) is particularly important as it reaches plasma concentrations similar to the parent drug and is formed predominantly via CYP2D6 [2] [3]. Recent evidence also indicates that intracellular metabolism in lung cancer cells, mediated by CYP1A1, may significantly influence treatment efficacy and contribute to resistance mechanisms [2].

Table 1: Major Gefitinib Metabolites and Their Characteristics

Metabolite Code Molecular Weight Primary Metabolic Pathway Key CYP Enzyme
M523595 M3 432.1 O-demethylation CYP2D6
M537194 M1 420.1 Morpholine ring opening CYP3A4
M387783 M2 444.1 Oxidative defluorination CYP3A4/CYP1A1
M608236 - - - CYP3A4

Analytical Methodologies for Gefitinib and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The analysis of gefitinib and its metabolites typically employs reverse-phase liquid chromatography coupled with tandem mass spectrometry for optimal sensitivity and specificity. The following conditions have been validated across multiple studies:

Chromatographic Conditions:

  • Column: Synergi Hydro-RP (5 × 2.0 mm i.d., 2 μm) or equivalent C18 column [2]
  • Mobile Phase: Variable proportions of 10 mM aqueous formic acid and methanol/acetonitrile (95/5, v/v) mixture [2]
  • Ionization Mode: Positive ion electrospray ionization (ESI+) [1] [4]
  • Detection: Selected Reaction Monitoring (SRM) for enhanced sensitivity

Mass Transitions: The analytes are ionized in positive ion mode with the following characteristic SRM transitions [1] [2]:

  • Gefitinib: m/z 447 → 128
  • Metabolite M1 (M537194): m/z 421 → 320
  • Metabolite M2 (M387783): m/z 445 → 128
  • Metabolite M3 (M523595): m/z 433 → 128
  • Internal Standard (Erlotinib or O-methyl gefitinib-d3): m/z 394 → 336 [2] or appropriate transition for the specific internal standard used
Sample Preparation Protocols
2.2.1 Protein Precipitation for Plasma Samples

Reagents and Materials:

  • HPLC-grade methanol and acetonitrile
  • Formic acid (98-100%)
  • Deionized water
  • Gefitinib and metabolite standards
  • Internal Standard: O-methyl gefitinib-d3 or erlotinib [4]

Procedure:

  • Sample Thawing: Thaw plasma samples on ice or at 4°C
  • Aliquoting: Transfer 100 μL of plasma to a clean microcentrifuge tube
  • Internal Standard Addition: Add appropriate volume of internal standard solution
  • Protein Precipitation: Add ≥2 volumes of acetonitrile (200 μL minimum) to achieve >99.9% protein precipitation efficiency [4]
  • Vortex and Centrifuge: Mix vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes
  • Supernatant Collection: Transfer clear supernatant to autosampler vials for analysis

Note: The acetonitrile-to-plasma ratio is critical. Ratios below 2:1 show reduced precipitation efficiency (as low as 94.4% with 1:1 ratio) [4].

2.2.2 Intracellular Metabolite Extraction from Cell Cultures

For intracellular metabolite analysis in NSCLC cell lines [2]:

  • Cell Harvesting: Wash cells with ice-cold PBS after treatment with gefitinib
  • Cell Lysis: Use ethanol-based extraction solvents
  • Metabolite Extraction: Subject to repeated freeze-thaw cycles or sonication
  • Centrifugation: Remove cell debris by high-speed centrifugation
  • Sample Concentration: Dry under nitrogen stream and reconstitute in methanol/aqueous formic acid (0.1 M)

Metabolic Pathways of Gefitinib

The metabolism of gefitinib occurs through multiple parallel pathways mediated by different cytochrome P450 enzymes. The following diagram illustrates the primary metabolic routes and their key enzymes:

G Gefitinib Gefitinib M1 M537194 (Morpholine Ring Opening) Gefitinib->M1 CYP3A4 M2 M387783 (Oxidative Defluorination) Gefitinib->M2 CYP3A4/CYP1A1 M3 M523595 (O-desmethyl) Gefitinib->M3 CYP2D6 CYP3A4 CYP3A4 CYP2D6 CYP2D6 CYP1A1 CYP1A1 Liver Primary Hepatic Metabolism Liver->Gefitinib Lung Intracellular Lung Metabolism Lung->Gefitinib

This metabolic pathway visualization highlights that gefitinib undergoes primary hepatic metabolism through CYP3A4 and CYP2D6, while intracellular metabolism in lung tissue mediated by CYP1A1 may significantly impact local drug concentrations and efficacy [2] [3]. The diagram illustrates the three main metabolic transformations and their associated cytochrome P450 enzymes.

Experimental Workflow for Gefitinib Metabolite Analysis

The comprehensive workflow for sample preparation, analysis, and data processing involves multiple critical steps as illustrated below:

G SampleCollection Sample Collection (Plasma/Cellular) SubSample1 Aliquot 100μL Plasma SampleCollection->SubSample1 ProteinPrecipitation Protein Precipitation (ACN:Plasma ≥ 2:1) Centrifugation Centrifugation (14,000 × g, 10 min) ProteinPrecipitation->Centrifugation LCMSAnalysis LC-MS/MS Analysis Centrifugation->LCMSAnalysis DataProcessing Data Processing & Quantification LCMSAnalysis->DataProcessing SubSample2 Add Internal Standard SubSample1->SubSample2 SubSample3 Add Acetonitrile (≥2 volumes) SubSample2->SubSample3 SubSample4 Collect Supernatant SubSample3->SubSample4 SubSample4->ProteinPrecipitation Column Column: Synergi Hydro-RP Column->LCMSAnalysis MobilePhase Mobile Phase: Formic Acid/MeCN/MeOH MobilePhase->LCMSAnalysis Detection Detection: SRM Mode Detection->LCMSAnalysis

This workflow illustrates the sequential steps from sample collection through data analysis, highlighting critical parameters such as the acetonitrile-to-plasma ratio and chromatographic conditions that significantly impact analytical performance.

Method Validation Parameters

For reliable quantification of gefitinib and its metabolites, several key validation parameters must be established. The following table summarizes typical performance characteristics reported in validated methods:

Table 2: Method Validation Parameters for Gefitinib and Metabolite Analysis

Validation Parameter Gefitinib Performance M523595 (M3) Performance Acceptance Criteria
Linear Range 1-1000 ng/mL [1] 1-1000 ng/mL [1] R² > 0.99
Precision (RSD%) <15% [4] <15% [4] <15% for precision
Accuracy (%) 85-115% [4] 85-115% [4] 85-115%
Recovery >99.9% with ACN:Plasma ≥2:1 [4] Similar to parent compound Consistent and reproducible
Matrix Effects Minimal with proper sample cleanup Minimal with proper sample cleanup Signal suppression/enhancement <15%
Stability Stable under recommended storage Stable under recommended storage No significant degradation

Applications in Pharmacokinetic Studies and Clinical Monitoring

The described methodologies have been successfully applied in various research contexts:

Preclinical Pharmacokinetic Studies

In tumor-bearing mouse models after single oral gefitinib administration, the simultaneous quantification of gefitinib and its four major metabolites revealed comprehensive pharmacokinetic profiles that would be incomplete with parent drug analysis alone [1]. These studies demonstrated the importance of characterizing metabolite exposure for understanding overall drug disposition.

Drug-Drug Interaction Studies

The application of these analytical methods in a phase I clinical trial investigating the combination of gefitinib with hydroxychloroquine allowed researchers to discern the potential effect of hydroxychloroquine on gefitinib metabolism, particularly the formation of O-desmethyl gefitinib [4]. This application highlights the utility of metabolite monitoring in assessing pharmacokinetic interactions.

Intracellular Metabolism and Resistance Studies

Analysis of intracellular gefitinib metabolism in NSCLC cell lines revealed that sensitive cells actively metabolize gefitinib via CYP1A1, leading to markedly reduced intracellular drug levels after 12-24 hours of treatment [2]. This metabolism occurs in sensitive but not resistant cells and represents a potential mechanism for reduced drug efficacy that can be overcome with CYP1A1 inhibition.

Troubleshooting and Technical Considerations

  • Low Recovery: Ensure acetonitrile:plasma ratio is at least 2:1 for optimal protein precipitation efficiency [4]
  • Matrix Effects: Use stable isotope-labeled internal standards (e.g., O-methyl gefitinib-d3) to compensate for ionization variability [4]
  • CYP1A1 Interference: For cellular metabolism studies, consider α-naphthoflavone as a specific CYP1A1 inhibitor to confirm metabolic contributions [2]
  • Sample Stability: Maintain samples at 4°C during processing and store at -80°C for long-term preservation

Conclusion

The comprehensive protocols outlined in these application notes provide robust methodologies for the sample preparation and analysis of gefitinib and its major metabolites. The detailed LC-MS/MS conditions, optimized protein precipitation protocol, and metabolic pathway information enable researchers to reliably quantify these analytes in both plasma and cellular matrices. These methods support various applications including preclinical pharmacokinetics, clinical therapeutic drug monitoring, drug interaction studies, and investigation of resistance mechanisms in lung cancer treatment.

References

Validated Bioanalytical Methods for O-Desmethyl Gefitinib: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

O-desmethyl gefitinib (O-DMG) is the predominant metabolite of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for treating non-small cell lung cancer (NSCLC). Monitoring gefitinib and its main metabolite is crucial for understanding pharmacokinetic profiles, dose optimization, and therapeutic drug monitoring (TDM) in clinical practice. This document provides detailed application notes and protocols for validated bioanalytical methods quantifying O-desmethyl gefitinib in human plasma, utilizing advanced liquid chromatography-tandem mass spectrometry techniques.

The following documentation summarizes key methodological parameters from peer-reviewed scientific literature, presenting standardized protocols that can be implemented in research and clinical settings for reliable quantification of these analytes.

Summary of Validated Bioanalytical Methods

The table below summarizes the core parameters of two fully validated bioanalytical methods for O-desmethyl gefitinib from the literature.

Table 1: Summary of Validated Bioanalytical Methods for O-Desmethyl Gefitinib

Method Parameter Method 1 (LC-MS/MS) Method 2 (UPLC-MS/MS)
Publication Reference [1] [2] [3]
Analytes Gefitinib, O-desmethyl Gefitinib Icotinib, Osimertinib, Gefitinib, O-desmethyl Gefitinib
Matrix Human Plasma Human Plasma
Sample Volume Not Specified 20 μL
Extraction Method Not Specified Protein Precipitation
Chromatography Column Alltima C18 (150 mm × 2.1 mm, 5 μm) Shimadzu Shim-pack Scepter C18-120 (2.1 ×50 mm, 3.0 μm)
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (30:70, v/v) Not Specified in Detail
Elution Mode Isocratic Gradient (Inferred)
Flow Rate 300 μL/min Not Specified
Run Time 3 minutes Not Specified
Mass Spectrometer API 4000 Triple Quadrupole Shimadzu LC-MS 8050CL Triple Quadrupole
Ionization Mode Electrospray Ionization (Positive) Electrospray Ionization (Positive)
Linear Range (O-DMG) 5 - 500 ng/mL 50 - 1000 ng/mL
Intra-day Precision ≤ 10.8% 0.92% - 9.85% (CV for all analytes)
Inter-day Precision ≤ 10.8% 0.92% - 9.85% (CV for all analytes)
Accuracy (O-DMG) 100.4% - 106.0% 92.68% - 106.62% (for all analytes)

Detailed Experimental Protocols

Sample Preparation Protocol: Protein Precipitation

The following protocol is adapted from the UPLC-MS/MS method for simultaneous quantification [2] [3].

  • Step 1: Aliquot and Spike. Pipette 20 μL of human plasma sample into a microcentrifuge tube. Add the appropriate volume of internal standard working solution. For this method, icotinib-D4 and osimertinib-¹³CD₃ are used as internal standards.
  • Step 2: Precipitate Proteins. Add a sufficient volume of acetonitrile (typically 3-4 times the sample volume) to the plasma sample. Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
  • Step 3: Separate and Dilute. Centrifuge the samples at a high speed (e.g., 10,000-15,000 × g) for 5-10 minutes. Transfer the clear supernatant to a new vial. The method specifies a 40-fold dilution of the initial plasma sample with acetonitrile. Adjust the mobile phase composition if needed to maintain chromatographic performance with the high organic content of the injected sample.
  • Step 4: Inject. The resulting supernatant is transferred to an autosampler vial for UPLC-MS/MS analysis.
Liquid Chromatography Protocol

The following dot language script defines the liquid chromatography process used in Method 1 [1]. This script can be rendered into a visual workflow diagram using Graphviz.

LC_Workflow cluster_LC Liquid Chromatography Protocol (Method 1) MP Mobile Phase Preparation • Acetonitrile : 0.1% Formic Acid (30:70, v/v) Col Column: Alltima C18 (150 mm × 2.1 mm, 5 μm) MP->Col Inj Sample Injection Col->Inj Sep Isocratic Elution Flow Rate: 300 µL/min Inj->Sep Det Eluent to Mass Spectrometer Sep->Det

Figure 1: Liquid Chromatography Workflow.

Mass Spectrometric Detection Protocol

The following dot language script illustrates the mass spectrometric detection process common to both methods [1] [2].

MS_Detection Source Ion Source Electrospray Ionization (ESI+) Analytes are positively charged Q1 Q1: Quadrupole 1 Selects precursor ion ([M+H]⁺) of O-desmethyl Gefitinib Source->Q1 C Collision Cell Fragments precursor ion using collision gas Q1->C Q3 Q3: Quadrupole 3 Selects characteristic product ion C->Q3 Detector Detector Quantifies signal intensity of product ion Q3->Detector

Figure 2: Tandem Mass Spectrometry (MS/MS) Detection Workflow.

Method Validation Data

The methods have been rigorously validated according to accepted bioanalytical guidelines. Key performance characteristics for the quantification of O-desmethyl gefitinib are summarized below.

Table 2: Method Validation Performance Characteristics

Validation Parameter Method 1 (LC-MS/MS) [1] Method 2 (UPLC-MS/MS) [2] [3]
Selectivity/Specificity No significant interference from blank plasma No interference from 6 different lots of blank plasma
Linearity Range 5 - 500 ng/mL for O-DMG 50 - 1000 ng/mL for O-DMG
Lower Limit of Quantification (LLOQ) 5 ng/mL for O-DMG 50 ng/mL for O-DMG
Precision (Intra- & Inter-day) ≤ 10.8% for O-DMG Intra- & Inter-day CV: 0.92% - 9.85% for all analytes
Accuracy 100.4% - 106.0% for O-DMG 92.68% - 106.62% for all analytes
Carry-over Not Explicitly Stated Evaluated and found acceptable
Stability Not Explicitly Stated in Abstract Established under bench-top, freeze-thaw, and long-term storage conditions
Matrix Effect Not Explicitly Stated in Abstract Fully evaluated
Extraction Recovery Not Explicitly Stated in Abstract Determined

Clinical Applications and Pharmacokinetic Context

The validated methods have been successfully applied in clinical settings. Method 1 was utilized in a Phase I clinical trial to investigate the potential effect of hydroxychloroquine on the pharmacokinetics of gefitinib, helping to ascertain the safety of this combination therapy in patients with advanced NSCLC [1].

Method 2 was applied for the therapeutic drug monitoring of 100 patients with NSCLC. The study reported trough concentrations of gefitinib distributed between 117.71 ng/mL and 582.74 ng/mL, while O-desmethyl gefitinib concentrations ranged from 76.21 ng/mL to 1939.83 ng/mL, demonstrating significant interpatient variability [2] [3]. This highlights the value of TDM in optimizing dosage regimens.

A prospective pharmacokinetic study in elderly patients (≥75 years) with EGFR-mutated advanced NSCLC revealed that the area under the plasma concentration-time curve (AUC₀–₄₈) for O-desmethyl gefitinib was 10.6 ± 14 µM·h. This study also confirmed that the CYP2D6 genotype influences the metabolism of gefitinib to O-desmethyl gefitinib [4].

Troubleshooting and Technical Notes

  • Chromatographic Peak Tailing: If peak tailing is observed for gefitinib or O-desmethyl gefitinib, consider optimizing the sample solvent composition. The initial 40-fold dilution with acetonitrile in Method 2 caused tailing for these analytes, which was resolved by method refinement [3].
  • Method Transferability: When transferring the LC-MS/MS method between instruments, re-optimization of MS parameters like collision energy may be necessary for consistent performance.
  • Specificity Confirmation: Always confirm the absence of significant interference at the retention times of the analytes and internal standards by analyzing at least six independent sources of blank plasma matrix.

Conclusion

The validated bioanalytical methods detailed herein provide robust and reliable protocols for the simultaneous quantification of gefitinib and its major metabolite, O-desmethyl gefitinib, in human plasma. The LC-MS/MS method offers a rapid, specific, and linear assay suitable for pharmacokinetic studies, while the more recent UPLC-MS/MS method presents a high-throughput, multi-analyte approach ideal for routine therapeutic drug monitoring. Implementation of these protocols can support clinical research and personalized treatment strategies for patients undergoing therapy with EGFR-tyrosine kinase inhibitors.

References

Troubleshooting O-Desmethyl Gefitinib Peak Shape

Author: Smolecule Technical Support Team. Date: February 2026

Problem Category Specific Issue Proposed Solution Source / Rationale

| Mobile Phase | Suboptimal pH or composition | • Lower pH (e.g., pH 3) to suppress silanol ionization. • Use buffered mobile phases (e.g., 0.1% formic acid, 1% ammonium acetate). • Adjust organic solvent ratio (acetonitrile/water). | [1] [2] [3] | | Column | Secondary interactions with stationary phase | • Use a column with better end-capping. • Ensure column is compatible with your pH range (e.g., C18). | [1] | | | Column overload | • Reduce sample injection volume or concentration. • Use a column with a larger diameter or higher capacity. | [1] [4] | | Sample | Particulates or contaminants | • Filter samples through a 0.22 µm membrane filter before injection. | [3] | | HPLC System | Extra-column volume | • Check and re-seat all column connections. • Ensure system tubing is of minimal appropriate length and diameter. | [5] |

Detailed Experimental Protocols

Here are specific methodologies from validated studies that successfully quantified O-desmethyl gefitinib with good peak shape.

Rapid LC-MS/MS Method for Plasma Analysis

This method, developed for clinical trials, uses a fast isocratic elution and is a strong starting point [2].

  • Column: Alltima C18 (150 mm × 2.1 mm, 5 µm)
  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (30:70, v/v)
  • Flow Rate: 300 µL/min
  • Run Time: 3 minutes
  • Detection: API 4000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • Sample Preparation: Plasma samples processed and reconstituted in mobile phase.
Stability-Indicating RP-HPLC Method

This method used a Quality by Design (QbD) approach for robustness, making it highly reliable [3].

  • Column: C18 column (4.6 × 250 mm, 5 µm)
  • Mobile Phase: Acetonitrile and 1% w/v Ammonium Acetate in water (60:40)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector
  • Sample Preparation: Samples prepared in methanol and filtered through a 0.22 µm filter.

Systematic Troubleshooting Workflow

To effectively diagnose and resolve peak shape issues, follow this logical troubleshooting pathway.

HPLC Peak Shape Troubleshooting Start Poor Peak Shape AllPeaks Are all peaks in the chromatogram affected? Start->AllPeaks CheckConnections Check for poor column connections and system voids AllPeaks->CheckConnections Yes MobilePhase Optimize Mobile Phase: - Adjust pH - Add buffer - Modify solvent ratio AllPeaks->MobilePhase No CheckConnections->MobilePhase SamplePrep Review Sample & Method: - Filter sample - Reduce injection volume - Check for column overload MobilePhase->SamplePrep ColumnSelect Re-evaluate Column Selection: - Use better end-capped phase - Ensure column is not degraded SamplePrep->ColumnSelect

Key Takeaways for Success

For consistent results with O-desmethyl gefitinib analysis:

  • Start with a Robust Method: Begin with the established protocols above before making adjustments.
  • Filter and Protect: Always filter your samples and mobile phase to protect the column and prevent blockages [3].
  • Monitor System Pressure: A sudden increase in backpressure can indicate a clogged frit or column, which will degrade performance [4].
  • Method Validation: Once optimal conditions are found, validate the method for parameters like linearity, precision, and accuracy to ensure reliability, as demonstrated in the cited research [3] [2].

References

reducing matrix effects in metabolite quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Q: What are matrix effects and why are they a problem in LC-MS? A: Matrix effects (ME) are interferences from sample components other than your analyte that alter the ionization efficiency in the mass spectrometer. These effects can cause ion suppression or enhancement, leading to inaccurate, non-reproducible, and less sensitive quantification [1] [2] [3].

They primarily occur when compounds from complex biological matrices (like phospholipids from plasma, salts from urine, or proteins) co-elute with your target analyte during chromatography [1] [2]. The table below details their impact:

Aspect Impact of Matrix Effects
Accuracy & Precision Results in biased (high or low) concentration values and poor reproducibility between samples and batches [2].
Sensitivity Suppression can raise detection and quantification limits, potentially causing low-abundance metabolites to be missed [2].
Linearity Can truncate the linear dynamic range of an assay, making quantitation outside this range unreliable [3].
Method Validation Detrimental to establishing key validation parameters like reproducibility, linearity, selectivity, and accuracy [2].

How to Detect Matrix Effects

Before correction, you must first assess the presence and severity of matrix effects. The table below compares the primary detection methods:

Method Description Output Key Advantage Key Limitation
Post-Column Infusion [2] A blank extract is injected while analyte is infused post-column. Qualitative chromatogram showing ionization suppression/enhancement zones. Identifies problematic retention times across entire run. Does not provide quantitative data; laborious [1] [2].
Post-Extraction Spiking [2] [3] Compares analyte signal in neat solution vs. spiked into a blank matrix extract. Quantitative matrix factor (MF). MF = (Response in matrix / Response in neat solution) [3]. Provides a numerical value for the effect at a specific concentration. Requires a blank matrix, which is not available for endogenous analytes [1] [2].
Slope Ratio Analysis [2] Compares slopes of calibration curves in neat solution vs. matrix. Semi-quantitative measure of ME across a concentration range. Evaluates ME over the entire calibration range instead of a single level. Only semi-quantitative; requires multiple data points.

The following workflow diagram illustrates the decision path for selecting and applying these detection methods:

Start Start: Evaluate Matrix Effects P1 Is a blank matrix available? Start->P1 P2 Goal: Quantitative ME value for a single concentration? P1->P2 Yes P4 Goal: Identify problematic retention time zones? P1->P4 No P3 Goal: Semi-quantitative ME across a concentration range? P2->P3 No M1 Method: Post-Extraction Spiking P2->M1 Yes P3->P4 No M2 Method: Slope Ratio Analysis P3->M2 Yes M3 Method: Post-Column Infusion P4->M3 Yes M4 Use Stable Isotope-Labeled Internal Standard P4->M4 No Outcome Obtain ME assessment to guide mitigation M1->Outcome M2->Outcome M3->Outcome M4->Outcome

Strategies to Minimize or Compensate for Matrix Effects

Q: What are the most effective strategies to overcome matrix effects? A: Strategies fall into two categories: minimizing the effect during sample prep/separation, or compensating for it during calibration/data processing. The best approach often combines several strategies [2].

The following diagram outlines a systematic decision workflow for selecting the most appropriate strategy based on your specific analytical requirements and resources:

Start Start: Choose ME Strategy Q1 Is high sensitivity a crucial requirement? Start->Q1 Q2 Is a suitable blank matrix available? Q1->Q2 No Minimize Goal: MINIMIZE ME Q1->Minimize Yes Compensate Goal: COMPENSATE for ME Q2->Compensate Yes C3 Use Standard Addition Method Q2->C3 No (Endogenous) S1 Optimize Sample Clean-up (e.g., SPE, Phospholipid Depletion) Minimize->S1 S2 Improve Chromatography (e.g., Adjust method, Extend run) Minimize->S2 S3 Adjust MS Parameters (e.g., Source conditions) Minimize->S3 S4 Use Sample Dilution Minimize->S4 C1 Use Stable Isotope-Labeled Internal Standards (SIL-IS) Compensate->C1 C2 Use Matrix-Matched Calibration Standards Compensate->C2 C1->C2 Best with C4 Use a Surrogate Matrix or Background Subtraction C3->C4 Or

Detailed Protocols for Key Strategies

1. Optimizing Sample Preparation: Methanol Extraction for Plasma Incomplete metabolite extraction is a key source of bias. One study optimized the procedure as follows [4]:

  • Action: Use a high organic solvent ratio.
  • Protocol: Perform a single-phase extraction with a plasma-to-methanol ratio of 1:14.
  • Validation: After optimization, a second consecutive extraction of the same sample pellet showed less than 18.1% of metabolite responses remaining, indicating highly complete extraction.
  • Benefit: This reduces incomplete-metabolite-extraction-caused bias and matrix effect, leading to more unbiased data.

2. The Co-eluting Internal Standard Method When stable isotope-labeled standards (SIL-IS) are unavailable or too expensive, a structural analogue can be an alternative [1].

  • Principle: Use a non-isotopic, structurally similar compound that co-elutes with the analyte as the Internal Standard (IS). It should experience the same matrix effects as the analyte.
  • Protocol: a. Select a Structural Analogue: Choose an IS with similar chemistry and retention time to your analyte. b. Use Isocratic Elution: This helps ensure consistent and precise co-elution of the analyte and IS. c. Quantify via Ratio: Calculate the analyte concentration based on the response ratio of the analyte to the co-eluting IS.
  • Note: This method is not as specific or reliable as SIL-IS but can be a practical workaround.

References

Liquid Chromatography Methods for Gefitinib & Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes validated LC conditions from recent studies for the simultaneous analysis of gefitinib and its major metabolites.

Analytical Target Stationary Phase (Column) Mobile Phase (Binary) Flow Rate (mL/min) Run Time (min) Detection Method Citation
Gefitinib & 4 metabolites (M523595, M537194, M387783, M605211) in Human Plasma X-Terra RP18 (50 × 2.1 mm, 3.5 µm) Water (0.1% Formic Acid) : Acetonitrile (35:65, v/v) 0.35 3.0 MS/MS [1] [2]
Gefitinib & 4 metabolites (M523595, M608236, M537194, M387783) in Mouse Plasma Not specified in excerpt Water (0.1% Formic Acid) : Acetonitrile Not specified Not specified MS/MS [3]
Gefitinib in bulk drug & nanoformulations C18 column 1% w/v Ammonium Acetate : Acetonitrile (40:60, v/v) Not specified Not specified UV/Visible or PDA* [4]
9 Tyrosine Kinase Inhibitors (including Gefitinib) in Human Plasma C18 (50 mm × 2.1 mm, 1.7 µm) (A) 0.1% FA + 5mM Ammonium Formate in H₂O; (B) Acetonitrile (Gradient elution) 0.4 3.5 MS/MS [5]

*PDA: Photodiode Array Detection.

Experimental Protocols for Plasma Analysis

Here is a detailed methodology for sample preparation and analysis based on the LC-MS/MS method for human plasma.

Sample Preparation (Human Plasma)

This protocol uses protein precipitation, a simple and fast preparation technique [5].

  • Preparation: Mix 20 µL of a patient plasma sample (or calibrated standard) with 180 µL of the internal standard (IS) working solution prepared in acetonitrile.
  • Vortexing and Centrifugation: Vortex the mixture for 2 minutes to ensure complete protein precipitation. Then, centrifuge at 12,000×g for 5 minutes at room temperature.
  • Dilution and Injection: Mix 20 µL of the clean supernatant with 380 µL of a diluent (0.1% formic acid in a methanol-water mixture, 1:4 v/v). A 10 µL aliquot of this final mixture is injected into the LC-MS/MS system [5].
LC-MS/MS Instrumental Conditions (Based on Human Plasma Method)
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is consistently used for gefitinib and its metabolites [1] [3] [5].
  • Detection: Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity [1] [6] [5].
  • Elution: Isocratic elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile (35:65, v/v) can achieve a rapid run time of 3 minutes [1].

Troubleshooting Common LC-MS/MS Issues

The following workflow outlines a systematic approach to diagnosing and resolving common problems in the analysis of gefitinib and its metabolites.

start Start: LC-MS/MS Issue peak_shape Poor Peak Shape/Tailing start->peak_shape low_sensitivity Low Sensitivity/Response start->low_sensitivity high_background High Background/Noise start->high_background peak_solvent Check Sample Solvent Ensure it's weaker than mobile phase peak_shape->peak_solvent peak_column Condition/Replace Column peak_shape->peak_column peak_ph Adjust Mobile Phase pH (e.g., with 0.1% Formic Acid) peak_shape->peak_ph sens_ion Check Ion Source & MS Parameters low_sensitivity->sens_ion sens_sample Re-optimize Sample Prep (e.g., extraction efficiency) low_sensitivity->sens_sample sens_ph Review Mobile Phase Acid modifier can improve ionization low_sensitivity->sens_ph back_sample Re-clean Sample Reduce matrix effects high_background->back_sample back_solvent Use High-Purity Solvents high_background->back_solvent back_contam Check for System Contamination high_background->back_contam end Issue Resolved peak_solvent->end peak_column->end peak_ph->end sens_ion->end sens_sample->end sens_ph->end back_sample->end back_solvent->end back_contam->end

Frequently Asked Questions (FAQs)

Q1: Why are my gefitinib metabolite peaks co-eluting or not resolving?

  • A: This is often related to the column chemistry and mobile phase. The methods in the table above use reversed-phase C18 columns. Ensure your column is in good condition and properly conditioned. If resolution is insufficient, a slight adjustment of the organic solvent ratio in the mobile phase (e.g., ± 2-5% acetonitrile) can significantly improve separation. Using a gradient elution method, as in [5], can also help separate complex mixtures.

Q2: What is the role of formic acid in the mobile phase?

  • A: Formic acid (typically at 0.1%) is added to the aqueous mobile phase to promote protonation of the analytes [1] [5]. Gefitinib and its metabolites are basic compounds, and this protonation improves their ionization efficiency in the positive ESI mode, leading to a much stronger and more stable signal in the mass spectrometer.

Q3: My signal intensity is low. What should I check first?

  • A: First, check your sample preparation for potential losses. Then, focus on the MS interface. Ensure the ion source and cone are clean. Re-optimize MS parameters like declustering potential and collision energy for each specific metabolite, as their optimal values can differ from the parent drug [3]. Using a stable isotope-labeled internal standard for gefitinib (like Gefitinib-D6) can help correct for variability in sample preparation and ionization efficiency [5].

Q4: How does gefitinib metabolism impact method development?

  • A: Gefitinib is primarily metabolized by liver enzymes (CYP3A4 and CYP2D6) into several main metabolites, including M523595 (O-desmethyl), M537194 (morpholine ring opening), and M387783 (oxidative defluorination) [7] [6]. A robust analytical method must be able to separate and detect these specific compounds. Furthermore, research suggests that in some cancer cells, the CYP1A1 enzyme can also metabolize gefitinib, which may affect local drug concentrations and should be considered in cellular assay development [6].

References

increasing sensitivity for O-Desmethyl gefitinib detection

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Properties & Analytical Method

Understanding the core properties of O-Desmethyl Gefitinib and having a reference analytical method are crucial first steps for troubleshooting.

The table below summarizes key information about the metabolite from a commercial supplier [1].

Property Description
IUPAC Name Information not available in search results
CAS Number 847949-49-9 [1]
Molecular Formula C21H22ClFN4O3 [1]
SMILES Fc1c(cc(cc1)Nc2ncnc3c2cc(c(c3)O)OCCCN4CCOCC4)Cl [1]
Form Light yellow to yellow solid [1]
Bioactivity Inhibits EGFR tyrosine kinase phosphorylation (IC50 = 36 nM in subcellular assays) [1]

A robust LC-MS/MS method for simultaneous quantification of Gefitinib and O-Desmethyl Gefitinib in human plasma has been published and validated per FDA guidelines [2] [3]. You can use it as a starting point for your own work.

Reference Experimental Protocol: LC-MS/MS Analysis [2] [3]

  • Sample Preparation: Precipitate proteins from plasma using a 2:1 volume ratio of acetonitrile to plasma. This ratio achieved protein precipitation efficiency of >99.9% [3].
  • Chromatography:
    • Column: Alltima C18 (150 mm × 2.1 mm, 5 µm) [2] [3].
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v) [2] [3].
    • Flow Rate: 300 µL/min [2] [3].
    • Run Time: 3 minutes [2] [3].
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode [2] [3].
    • Precursor Ion (m/z): 447.2 for O-Desmethyl Gefitinib [3].
    • Quantification Range: 5-500 ng/mL for O-Desmethyl Gefitinib [2].
    • Performance: Intra- and inter-day precision ≤10.8%; accuracy between 100.4% and 106.0% [2].

Troubleshooting Guide & FAQs

Here is a model for the troubleshooting section of your technical support center, structured around common experimental issues.

Start Low Sensitivity for O-Desmethyl Gefitinib MS Mass Spectrometer Optimization Start->MS Chrom Chromatographic Separation Start->Chrom Sample Sample Preparation Start->Sample Step1 Check MS/MS Parameters MS->Step1 Step4 Inspect Chromatogram Chrom->Step4 Step7 Review Preparation Protocol Sample->Step7 Step2 Verify Precursor Ion (m/z 447.2) Step1->Step2 Step3 Optimize Fragmentor Voltage and Collision Energy Step2->Step3 Step5 Check for Peak Tailing or Broadening Step4->Step5 Step6 Optimize Mobile Phase Composition and Gradient Step5->Step6 Step8 Confirm Protein Precipitation Efficiency (ACN:Plasma ≥ 2:1) Step7->Step8 Step9 Check for Adsorption Losses or Incomplete Reconstitution Step8->Step9

Frequently Asked Questions

Q1: What is the most critical parameter to check first if sensitivity is low? The most critical first step is to verify the mass spectrometer is tuned correctly for the specific precursor ion of O-Desmethyl Gefitinib (m/z 447.2) and that the fragmentor voltage and collision energy are optimized for a consistent and high-intensity product ion signal [3].

Q2: Our peak shape is poor, which we believe is reducing sensitivity. What should we investigate? Poor peak shape often stems from chromatographic issues. First, ensure the analytical column (e.g., a C18 column) is in good condition. You can then try fine-tuning the mobile phase; the reference method uses an isocratic elution of acetonitrile and 0.1% formic acid in water (30:70, v/v) [2] [3]. Adjusting this ratio slightly or switching to a slow gradient might improve peak shape and enhance the signal.

Q3: Could the problem be in our sample preparation? Absolutely. Inefficient protein precipitation is a common cause of low recovery and sensitivity. Strictly ensure you are using a sufficient volume of acetonitrile. The cited protocol found a 2:1 (ACN:Plasma) ratio to be the minimum for >99.9% precipitation efficiency [3]. Using less will compromise your results.

Q4: Why is it important to monitor O-Desmethyl Gefitinib in pharmacological studies? O-Desmethyl Gefitinib is a major metabolite of the anticancer drug Gefitinib and exhibits significant activity against the Epidermal Growth Factor Receptor (EGFR) [1]. Its formation is facilitated by the enzyme CYP2D6, and its plasma concentration can be relevant for understanding drug efficacy and safety [4] [1].

Methodology Note: Advanced Applications

The foundational LC-MS/MS method can be adapted for different research goals. One recent study explored a solid phase microextraction (SPME) tips method for the Therapeutic Drug Monitoring (TDM) of Gefitinib [5]. This approach represents a "green" analytical technique that can potentially simplify sample preparation and reduce organic solvent use.

References

O-Desmethyl gefitinib-d6 stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage Guidelines

The table below summarizes the available information for O-Desmethyl Gefitinib, which can serve as a reference for handling the deuterated standard.

Property Details for O-Desmethyl Gefitinib
CAS Number (Unlabeled) 847949-49-9 [1]
Molecular Formula (Unlabeled) C₂₁H₂₂ClFN₄O₃ [1]
Storage Temperature -20°C Freezer [1]
Form Solid [1]
Stability Note Hygroscopic (absorbs moisture from the air) [1]
Handling Recommendation Keep container closed when not in use. Store in a tightly closed container [2].

For the deuterated form, O-Desmethyl Gefitinib-d6 (CAS not found in search results), one supplier simply recommends storing it in a "cool, dry, well-ventilated area" [2]. The provided storage temperature for the non-deuterated compound offers the most specific guidance available.

Recommended Stability & Workflow Protocols

In the absence of explicit data for the deuterated compound, you can establish laboratory protocols based on the information available and standard practices.

Stability-Indicating Assay

Several published methods for analyzing Gefitinib and its metabolites can be adapted to monitor the stability of this compound. The core principle is to use a chromatographic method that can separate the intact compound from its degradation products.

Below is a generalized workflow for a stability-indicating method based on the literature [3]:

G Start Start: Prepare Sample Solution A Apply Stress Conditions (e.g., Heat, Acid, Base, Oxidation) Start->A B Analyze Stressed Sample via HPLC/HPTLC/LC-MS A->B C Compare Chromatograms with Untreated Control B->C D Check for New Peaks (Degradation Products) C->D E Confirm Method is 'Stability-Indicating' if degradation products are separated D->E F Use this Method for Ongoing Stability Checks E->F

Detailed Methodology from Literature:

  • Chromatographic Technique: Reverse-Phase HPLC [3] or HPTLC [4].
  • Column: Inertsil C8 (250 mm × 4.6 mm, 5 μm) for HPLC; normal-phase silica gel 60F254S plates for HPTLC [4] [3].
  • Mobile Phase: Often a gradient of 50 mM aqueous ammonium acetate (pH-adjusted) and acetonitrile for HPLC [3].
  • Detection: Photodiode Array (PDA) detector at 300-332 nm [4] [3].
  • Forced Degradation: Expose the compound to various stress conditions like acidic (1N HCl), basic (1N NaOH), oxidative (10% H₂O₂), and thermal environments to intentionally generate degradants and verify the method can detect them [3].
Handling and Storage FAQ

Based on the chemical properties found, here are some anticipated FAQs.

Q1: What is the most critical factor for storing O-Desmethyl Gefitinib and its deuterated form? A: Temperature and moisture control. The compound should be stored at -20°C [1]. Furthermore, as it is hygroscopic, it must be protected from atmospheric moisture to prevent degradation and ensure weighing accuracy. Always keep the container tightly sealed in a cool, dry place [1] [2].

Q2: How should I prepare and store sample solutions for long-term studies? A: While specific data is unavailable, general best practices for hygroscopic compounds apply:

  • Solvent: Use anhydrous solvents like DMSO or methanol, which are commonly used for this compound [1].
  • Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and repeated exposure to air.
  • Atmosphere: For long-term storage of solutions, consider using containers with an inert gas headspace (like nitrogen or argon) to displace oxygen and moisture.
  • Monitoring: Use a validated stability-indicating method (as described above) to check the integrity of the solution over time.

Troubleshooting & Proactive Measures

Given the lack of explicit data, a proactive approach is essential.

  • Verify Upon Receipt: When you receive a new batch of this compound, analyze it immediately with your LC-MS method to establish a purity baseline.
  • Establish In-House Stability Data: Create a stability study plan. Store the compound under different conditions (e.g., -20°C, 4°C, room temperature) and analyze it at set time points (e.g., 1, 3, 6, 12 months) to generate your own degradation profile.
  • Consult the Source: The most reliable information often comes directly from the manufacturer. Check the Certificate of Analysis (CoA) that accompanies the product for specific storage and stability information.

References

Common Causes & Solutions for Low Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Low recovery can stem from various stages of sample preparation and analysis. The table below summarizes the most common issues and their respective solutions.

Stage Common Cause Impact Recommended Solution
Sample Preparation Incomplete extraction due to mismatched solvent polarity [1] Low yield of target analytes Adjust solvent polarity (e.g., use acetonitrile/acetone for high-fat samples); use bath heating/sonication [1]
Sample Preparation Analyte degradation from light, heat, or oxygen [1] Loss of unstable compounds (e.g., vitamins) Add antioxidants; perform procedures under light protection or use nitrogen gas [1]
Cleanup Losses during dispersive-SPE or solid-phase extraction (SPE) [1] [2] Analyte adsorbed to sorbent Reduce dSPE sorbent amount/time; ensure SPE column is fully activated/eluted [1]
Cleanup pH mismatch with analyte ionization state [2] Poor retention or elution on SPE cartridge Adjust sample pH to ensure analyte is in optimal state for retention/elution [2]
Analysis Matrix effects in mass spectrometry [1] Over- or under-estimation of recovery Use matrix-matched calibration, standard addition, or isotope-labeled internal standards [1]
Analysis Non-specific adsorption to labware [2] Analyte loss to container surfaces Use low-binding plasticware/silanized glass; add carrier proteins (e.g., BSA) to samples [2]

Detailed Experimental Protocols

Here are two standardized protocols for metabolite extraction from cell cultures, which are critical for achieving high recovery and reproducible results.

Protocol 1: Metabolite Extraction from Adherent Cells (from Oxford)

This protocol emphasizes rapid metabolism arrest and efficient cell detachment without trypsin [3].

  • Preparation: Pre-chill methanol (MS or HPLC grade) on ice. Pre-warm PBS to 37°C.
  • Washing: From a confluent culture dish (e.g., 10 cm), pour off media. Quickly rinse cells twice with 5 mL of 37°C PBS to remove residual media.
  • Metabolism Arrest (Optional but Recommended): Snap-freeze cells by adding enough liquid nitrogen to cover them. Proceed to the next step before the nitrogen fully evaporates.
  • Methanol Extraction: Add 500 µL of ice-cold methanol to the dish, ensuring it covers the cells. Swirl gently for at least 3 minutes.
  • Cell Harvesting: Use a cell scraper to thoroughly dislodge the adhered cells and transfer the entire lysate (including debris) to a pre-chilled microcentrifuge tube.
  • Quality Check: Inspect the culture dish under a microscope. If >10% of cells remain adhered, repeat the scraping step.
  • Protein Removal: Centrifuge the lysate at >13,000 rpm for 30 minutes (4°C if possible). Transfer the supernatant to a new tube.
  • Sample Normalization: Normalize the metabolite concentration based on the DNA or protein content of the cell pellet to account for differences in cell number [3].
  • Protein and Lipid Removal: Filter the normalized supernatant using a 10 kDa molecular weight cut-off filter to remove soluble proteins.
  • Storage: Transfer the filtrate to a recommended autosampler vial (e.g., Waters Total Recovery vial). Store at -80°C and avoid freeze-thaw cycles.
Protocol 2: Optimized Cell Harvesting for Multiplatform Metabolomics

This protocol, from a peer-reviewed methods paper, compares harvesting techniques and found harvesting directly in 80% methanol provided the best recovery for amino acids, acylcarnitines, and TCA cycle metabolites [4].

  • Culture: Grow skin fibroblasts to 95% confluency.
  • Harvesting: After removing and rinsing with PBS, add 1 mL of 80% methanol (pre-chilled on dry ice) to the culture dish.
  • Detachment: Rock the dish, then use a rubber scraper to detach the cells directly in the 80% methanol solution.
  • Storage: Transfer the suspension to a tube. Samples can be stored at -80°C for up to one month without significant degradation of metabolites [4].
  • Preparation for Analysis: Dry the stored methanol extract using a Speed Vacuum. Reconstitute and sonicate the pellet in PBS for subsequent analysis [4].

A comparison of the cell harvesting methods evaluated in the study is shown below:

start Harvesting Adherent Cells m1 Method I: Trypsinization start->m1 m2 Method II: PBS Scraping start->m2 m3 Method III: 80% Methanol Scraping start->m3 m4 Method IV: 80% Methanol & Dry start->m4 conclusion Best Recovery & Stability for Amino Acids, Acylcarnitines, TCA cycle m1->conclusion  Evaluation m2->conclusion  Evaluation m3->conclusion  Evaluation m4->conclusion  Evaluation

The Troubleshooting Workflow

When facing low recovery, a systematic approach to identify the problem is more efficient than random checks. The following diagram outlines a logical troubleshooting workflow based on the common issues previously discussed.

start Low Recovery Rate q1 Recovery low in Extraction Solvent? start->q1 q2 Recovery acceptable after Extraction but low in Final Extract? q1->q2 No a1 ⟐ Incomplete Extraction ⟐ Analyte Degradation q1->a1 Yes q3 Matrix Effects Suspected? (e.g., in MS analysis) q2->q3 No a2 ⟐ Losses in Cleanup ⟐ Inefficient Elution q2->a2 Yes a3 ⟐ Ion Suppression/Enhancement q3->a3 Yes s1 • Adjust solvent polarity • Use sonication/heating • Add antioxidants/chelators a1->s1 s2 • Optimize sorbent amount/pH • Increase elution solvent strength/volume a2->s2 s3 • Use matrix-matched standards • Employ isotope-labeled internal standards a3->s3

References

method transfer for gefitinib metabolite assay

Author: Smolecule Technical Support Team. Date: February 2026

Key Research on Gefitinib Metabolite Analysis

The search identified two primary research articles that provide methodological details for analyzing gefitinib and its metabolites. The table below summarizes their core protocols, which can serve as a reference for your own work.

Aspect HPLC-MS/MS Method (Mouse Plasma) [1] UPLC-IM-MS Method (Mouse Urine) [2]
Analytes Gefitinib, M523595, M537194, M387783, M608236 [1] Gefitinib & endogenous metabolites (pharmacometabodynamics) [2]
Sample Matrix Mouse plasma [1] Mouse urine [2]
Sample Extraction Protein precipitation with acetonitrile (dasatinib as I.S.) [1] Information not specified in abstract

| Chromatography | Column: Agilent RRHD SB-C18 Run Time: 6 minutes Mobile Phase: Gradient of acetonitrile and water (0.1% formic acid) [1] | UPLC (Ion Mobility coupled) [2] | | Detection | Triple quadrupole MS in positive MRM mode [1] | Ion Mobility - Mass Spectrometry [2] | | Validation Data | Linearity: ( r^2 \geq 0.99 ) Precision: <15% Accuracy: 92.6-107.58% Recovery: 86-105% [1] | Not focused on assay validation |

Experimental Workflow for Method Transfer

cluster_Execution Key Experimental Steps Start Start Method Transfer SP Define Scope & Acceptance Criteria Start->SP TD Transfer Protocol & Documentation SP->TD T Training & Knowledge Transfer TD->T E Experimental Execution T->E D Data Analysis & Comparison E->D E1 1. Sample Prep: Protein Precipitation C Closure & Final Report D->C End Method Ready for Use C->End E2 2. Chromatography: HPLC/UPLC (C18 Column) E3 3. Detection: MS/MS or IM-MS

Suggestions for Finding Deeper Technical Information

To build the detailed troubleshooting center you need, I suggest you:

  • Consult Regulatory Guidelines: Search for official documents from agencies like the FDA, ICH, or EMA. They publish detailed guidelines on "Bioanalytical Method Validation," which form the basis for any method transfer and contain expected acceptance criteria for parameters like precision and accuracy.
  • Search Manufacturer Resources: Look into the application notes and technical support sections of websites for major instrument manufacturers (e.g., Waters, Agilent, Sciex). They often publish detailed method documents and troubleshooting guides for specific compound classes.
  • Refine Your Search Terms: Use more specific queries such as "HPLC-MS/MS method transfer troubleshooting gefitinib," "bioanalytical method transfer failure investigation," or "sources of variability in metabolite assay."

References

resolving co-elution in gefitinib metabolite analysis

Author: Smolecule Technical Support Team. Date: February 2026

What is Co-elution and Why Does it Matter?

Co-elution occurs when two or more compounds in a sample have such similar interactions with the chromatographic column that they exit, or "elute," at the same time. This is a major problem in bioanalysis because it can lead to:

  • Inaccurate quantification of the drug and its metabolites.
  • Ion suppression or enhancement in Mass Spectrometry (MS), where a co-eluting compound alters the ionization efficiency of your analyte, skewing results [1].
  • Inability to confidently identify and monitor specific metabolites.

Troubleshooting Guide: Resolving Co-elution in Gefitinib Analysis

The following table outlines the primary strategies to resolve co-elution, starting with the most common and straightforward approaches.

Troubleshooting Area Specific Action Purpose & Goal
Chromatographic Optimization Adjust mobile phase pH, buffer strength, or organic modifier [1] [2]. Alters compound interaction with stationary phase; goal is to increase difference in retention times.
Change organic solvent (e.g., methanol vs. acetonitrile) [1]. Modifies selectivity for a different separation profile.
Use a longer column or a column with smaller particle size [3]. Increases theoretical plates for higher peak capacity and better resolution.
Sample Preparation Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) [1] [2]. Removes matrix interferences (salts, phospholipids, proteins) that contribute to co-elution and matrix effects.
Column Selection Switch to a different C18 column from another manufacturer [1]. Exploits differences in stationary phase chemistry (e.g., ligand density, endcapping).
Use a specialized column (e.g., HILIC for polar metabolites) [4]. Provides orthogonal separation mechanism for compounds not well-resolved by reversed-phase.
Advanced Data Analysis Apply chemometric software (Multivariate Curve Resolution) [3]. Deconvolutes overlapping peaks mathematically; goal is to extract pure spectra from co-eluting signals.

Detailed Experimental Protocols

Protocol 1: Optimizing Chromatographic Conditions

This protocol is based on methods developed for the simultaneous analysis of gefitinib and its main metabolite, O-desmethyl gefitinib [5] [2].

  • Instrument Setup: Use an LC-MS/MS system. A C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7-2.6 µm particle size) is recommended for high efficiency [2].
  • Mobile Phase Preparation:
    • A: 10 mM Ammonium Acetate buffer, pH ~4.5 [2]. Using a buffer instead of pure water improves peak shape and reproducibility.
    • B: Acetonitrile (HPLC or LC-MS grade).
  • Gradient Elution:
    • Start with a high aqueous content (e.g., 70% A / 30% B).
    • Ramp to a high organic content (e.g., 5% A / 95% B) over 5-10 minutes.
    • Hold at high organic for 1-2 minutes to wash the column.
    • Re-equilibrate to initial conditions for 2-3 minutes before the next injection.
  • Optimization Steps:
    • If co-elution persists, adjust the buffer pH in small increments (e.g., ±0.2 units). Even a slight pH change can significantly alter the ionization and retention of ionizable compounds like gefitinib.
    • If changing pH is insufficient, modify the gradient profile. A shallower gradient around the retention time of your analytes can improve separation.
    • As a last resort, try replacing acetonitrile with methanol, as this can drastically change selectivity, though it will increase back-pressure.

The workflow for this optimization process can be visualized as follows:

Start Start: Co-elution Detected Setup 1. Instrument Setup • LC-MS/MS with C18 column • Prepare mobile phases   (e.g., Ammonium Acetate & ACN) Start->Setup RunGradient 2. Run Initial Gradient Setup->RunGradient CheckSeparation 3. Check Separation RunGradient->CheckSeparation AdjustpH Adjust Mobile Phase pH CheckSeparation->AdjustpH Poor AdjustGradient Modify Gradient Profile CheckSeparation->AdjustGradient Poor TryNewSolvent Try Alternative Solvent (e.g., Methanol) CheckSeparation->TryNewSolvent Poor Success Separation Achieved CheckSeparation->Success Good AdjustpH->RunGradient AdjustGradient->RunGradient TryNewSolvent->RunGradient

Protocol 2: Assessing and Minimizing Matrix Effects

Matrix effects are a common consequence of co-elution and must be checked during method development [1].

  • Post-column Infusion Experiment:

    • Continuously infuse a solution of gefitinib and its metabolite directly into the MS detector's source via a T-connector.
    • Simultaneously, inject a blank, processed plasma sample onto the LC column and run the gradient.
    • Observation: Any dip or rise in the baseline signal of the infused analytes indicates ion suppression or enhancement caused by co-eluting matrix components.
  • Post-extraction Addition Assay:

    • Prepare two sets of samples:
      • Set A (Extracted): Spike plasma with gefitinib before extraction.
      • Set B (Post-extraction): Extract blank plasma, then spike the same amount of gefitinib into the final extract.
    • Analyze both sets and compare the peak areas.
    • Calculation: % Matrix Effect = (Peak Area of Set B / Peak Area of Set A) × 100%. A value significantly different from 100% indicates a matrix effect.

Advanced Solutions & FAQs

What if chromatographic optimization is not enough? For extremely complex samples, such as environmental matrices or biological fluids with high levels of endogenous interferences, advanced chemometric data analysis can be a powerful tool. Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can be applied to LC-MS data to mathematically resolve the pure mass spectrum and chromatographic profile of each co-eluting compound, even without complete physical separation on the column [3].

How can I improve the sensitivity for polar metabolites? Gefitinib metabolites like the N-oxide or those resulting from O-demethylation can be polar. Consider using an orthogonal separation technique such as Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds on a polar stationary phase (e.g., bare silica) using a mobile phase rich in organic solvent (e.g., acetonitrile), often providing excellent separation for metabolites that co-elute in reversed-phase mode [4].

References

improving reproducibility in metabolite quantification

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Tackling Common Reproducibility Challenges

  • Q: What are the most critical factors affecting reproducibility in non-targeted LC-MS/MS metabolomics?

    • A: Reproducibility is primarily challenged by technical variation and inconsistent data reporting.
    • Technical Variation: This includes instrumental drift, batch effects, and inconsistent sample preparation. Using internal standards for normalization is crucial to correct for these [1].
    • Data Acquisition Mode: Your choice of MS acquisition mode significantly impacts results. A 2025 study found that Data-Independent Acquisition (DIA) demonstrated superior reproducibility and better compound identification consistency compared to Data-Dependent Acquisition (DDA) and AcquireX [2].
    • Metabolite Identification: A single metabolite can generate multiple signals (e.g., different adducts, in-source fragments, isotopic peaks). Misinterpreting these can lead to incorrect identification and quantification. Consistent reporting of LC-MS parameters is essential [3].
  • Q: Our lab is new to NMR metabolomics. What are the key reporting standards we should follow?

    • A: A common pitfall is the incomplete reporting of experimental details. The Metabolomics Association of North America (MANA) recommends minimum reporting criteria for the following categories [4]:
      • Study Design: Clearly state the research hypothesis and justify the sample size.
      • Sample Preparation: Document every step, from collection to storage.
      • Data Acquisition: Report all NMR instrumental parameters.
      • Data Processing & Analysis: Detail all methods used for transforming and analyzing spectra.
      • Data Accessibility: Make raw data publicly accessible in metabolomics repositories.
  • Q: How can we improve quantification in spatial metabolomics using Mass Spectrometry Imaging (MSI)?

    • A: Traditional normalization methods like Total Ion Count (TIC) are often insufficient for MSI due to the tissue-specific "matrix effect." A 2025 study established a robust workflow using uniformly ¹³C-labelled yeast extracts sprayed onto tissue sections as internal standards. This method allows for pixel-wise normalization, enabling absolute quantification of over 200 metabolic features and revealing biological differences that traditional methods miss [5].

Troubleshooting Guide: Improving Data Quality

Problem Area Specific Issue Potential Cause Recommended Solution
LC-MS Analysis Low reproducibility of metabolite identification across runs. Inconsistent fragmentation spectra from Data-Dependent Acquisition (DDA). Switch to Data-Independent Acquisition (DIA), which shows higher identification consistency (61% overlap between runs vs. 43% for DDA) [2].
High technical variation in peak intensities. Instrumental drift and batch effects. Implement robust normalization using internal standards, such as isotopic ratio outlier analysis (IROA), to correct for non-biological variance [1].
Metabolite Identification Multiple signals for a single metabolite; mis-annotation. Formation of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺) and in-source fragmentation. Actively search for common adducts during data processing. Be aware that solvent quality (e.g., high Na⁺ content) can influence adduct formation [3].
Spatial Metabolomics (MSI) Poor quantitative capacity and unreliable inter-tissue comparisons. Strong matrix effects and ion suppression specific to tissue regions. Adopt a quantitative MSI workflow with uniformly ¹³C-labelled yeast extracts as internal standards for pixel-wise normalization [5].
General Workflow Findings cannot be replicated or compared with other studies. Insufficient reporting of experimental metadata and methods. Adhere to community reporting standards (e.g., from MANA for NMR) and deposit data in public repositories [4].

Experimental Protocols for Enhanced Reproducibility

Here are detailed methodologies for two key approaches cited in the FAQs.

Protocol 1: Anion-Exchange Chromatography-Mass Spectrometry (AEC-MS) for Polar Metabolites

This protocol from the University of Oxford (2025) addresses the long-standing challenge of analyzing highly polar and ionic metabolites [6].

  • Principle: Uses anion-exchange chromatography coupled to mass spectrometry via an electrolytic ion-suppression module.
  • Sample Types: Cells, tissues, and biofluids.
  • Key Steps:
    • Sample Preparation: Metabolite extraction using solvents compatible with AEC-MS (e.g., methanol/water).
    • Chromatography: Separation on a high-performance AEC column. The method provides retention for polar metabolites that are unretained by reverse-phase chromatography.
    • Mass Spectrometry Coupling: The eluent from the AEC column passes through an electrolytic suppressor to remove non-volatile salts before entering the MS, preventing ion source contamination.
    • Data Analysis: Use software capable of processing the AEC-MS data for feature detection and metabolite identification.
  • Application Example: This protocol was used to discover that the gut microbiome-derived metabolite butyrate is found in circulation and can bolster the host immune response [6].
Protocol 2: Quantitative Spatial Metabolomics with ¹³C-Labelled Internal Standards

This 2025 protocol enables absolute quantification in Mass Spectrometry Imaging [5].

  • Principle: Homogeneous application of a complex mix of ¹³C-labelled metabolite standards derived from yeast onto tissue sections for pixel-wise normalization.
  • Sample Types: Fresh-frozen tissue sections (e.g., brain, kidney).
  • Key Steps:
    • Tissue Preparation: Cryosection tissue and thaw-mount onto glass slides. Heat-inactivate to denature enzymes.
    • Standard Application: Homogeneously spray U-¹³C-labelled yeast extracts onto the tissue surface using a dedicated sprayer.
    • Matrix Application: Deposit the MALDI matrix (e.g., NEDC) on top of the standards.
    • MALDI-MSI Acquisition: Acquire data in negative ion mode on a high-resolution mass spectrometer (e.g., TimsTOF flex).
    • Data Processing & Quantification: For each pixel, normalize the intensity of each endogenous metabolite to the intensity of its corresponding ¹³C-labelled standard from the yeast extract.
  • Application Example: This method revealed remote metabolic reprogramming in the seemingly unaffected cortex of mouse brains after stroke, which was invisible with traditional normalization methods [5].

Workflow Visualization

To help visualize the logical flow of the troubleshooting process, here is a decision diagram. You can use this Graphviz DOT script to generate the diagram.

TroubleshootingFlow Start Start: Assessing Reproducibility LCMS LC-MS/MS Data Issue? Start->LCMS NMR NMR Data Issue? Start->NMR Spatial Spatial Metabolomics (MSI) Issue? Start->Spatial IdRepro Poor ID reproducibility across runs? LCMS->IdRepro QuantRepro Poor quantification reproducibility? LCMS->QuantRepro ReportStandards Adhere to Reporting Standards (MANA Guidelines) NMR->ReportStandards MSIQuant Poor quantitative capacity in MSI? Spatial->MSIQuant SwitchDIA Switch to DIA Mode IdRepro->SwitchDIA UseNorm Use Robust Normalization (e.g., IROA, Internal Standards) QuantRepro->UseNorm YeastStandards Use U-¹³C Yeast Extracts for Pixel-wise Normalization MSIQuant->YeastStandards

[caption]Logical workflow for troubleshooting reproducibility issues in different metabolomics platforms.[/caption]

I hope this structured information serves as a solid foundation for your technical support center. The field of metabolomics is advancing rapidly, so establishing standard operating procedures based on these current best practices will be highly beneficial for your team.

References

handling degraded O-Desmethyl gefitinib-d6 standards

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Handling O-Desmethyl Gefitinib-d6 Standards

Q: What are the critical steps for preparing and storing this compound stock solutions to prevent degradation?

A proper preparation and storage protocol is essential for maintaining the integrity of your internal standard.

  • Solvent Choice: Reconstitute the standard in DMSO to create a high-concentration stock solution [1] [2]. DMSO is a standard solvent for stock solutions of tyrosine kinase inhibitors and related compounds.
  • Storage Conditions: Aliquot the stock solution and store it at -80°C to maximize stability. The practice of immediate cooling to -80°C to terminate enzymatic reactions in metabolic studies suggests that low temperatures are crucial for stabilizing gefitinib and its metabolites [3].
  • Handling: Avoid multiple freeze-thaw cycles, as they can accelerate degradation. Thaw aliquots on the bench at room temperature or in a refrigerator.

Q: How can I verify if my this compound standard has degraded?

Suspect standard degradation if you observe a significant deviation in your quality control (QC) measures. The following table summarizes the key analytical parameters you should monitor, based on validated methods for gefitinib and its metabolite [4] [1] [2].

Analytical Parameter Indicator of Potential Degradation Acceptable Range (from validated methods)
Chromatographic Peak Area A consistent, significant decrease in the peak area for the internal standard over time. N/A (Monitor for consistency)
Retention Time Shifting or drifting retention times compared to historical data. Consistent with prior runs (e.g., ~0.35 min for O-desmethyl gefitinib [3])
Peak Shape Peak broadening, tailing, or the appearance of shoulders. Sharp and symmetrical
Signal-to-Noise Ratio A decrease in the signal-to-noise ratio for the standard. Sufficient for clear detection and integration
Calibration Curve Accuracy Increased inaccuracy and imprecision in the calibration curves. Linear range: e.g., 5-500 ng/mL for O-desmethyl gefitinib [4]

Q: What should I do if I confirm my internal standard is degraded?

If degradation is confirmed, the most reliable action is to prepare a fresh stock solution from a new or properly stored aliquot. Using a degraded standard will compromise all quantitative data. Furthermore, you should:

  • Check Storage Conditions: Verify that your freezer temperature has been consistently maintained at -80°C.
  • Review Handling: Ensure that the standard is not subjected to excessive room-temperature exposure or freeze-thaw cycles.
  • System Suitability Test: Perform a system suitability test with a fresh standard to ensure your LC-MS/MS instrument is functioning correctly before proceeding with sample analysis.

Troubleshooting Guide for Standard Degradation

The following diagram outlines a logical workflow to diagnose and address issues with your internal standard.

G Start Suspected Standard Degradation Step1 Check Analytical Parameters Start->Step1 Step2 Compare to Reference Data Step1->Step2 Step3 Prepare Fresh Standard Solution Step2->Step3 Degradation confirmed Step6 Verify Storage & Handling Step2->Step6 No degradation found Step4 Run System Suitability Test Step3->Step4 Step5 Re-establish Method & Document Step4->Step5 Test passes NotResolved Problem Persists Step4->NotResolved Test fails Resolved Issue Resolved Step5->Resolved Step6->Resolved

Proactive Measures for Standard Integrity

To prevent future issues with your deuterated standards, implement these best practices:

  • Use Proper Containers: Use low-adsorption or silanized vials and tips to minimize the loss of analyte due to surface adsorption.
  • Monitor Closely: Incorporate system suitability tests and QC checks into every analytical run to catch problems early. The methods described in the literature rely on precision and accuracy checks [1] [2].
  • Document Everything: Keep detailed records of standard preparation dates, storage conditions, freeze-thaw cycles, and any observed changes in performance.

References

O-Desmethyl gefitinib-d6 vs O-Desmethyl gefitinib comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Analysis

The quantitative detection of O-desmethyl gefitinib in human plasma, using O-desmethyl gefitinib-d6 as an internal standard, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized workflow based on established methodologies [1] [2].

G Plasma Sample Plasma Sample Add Internal Standard\n(this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard\n(this compound) Protein Precipitation\n(with organic solvent) Protein Precipitation (with organic solvent) Add Internal Standard\n(this compound)->Protein Precipitation\n(with organic solvent) Centrifugation Centrifugation Protein Precipitation\n(with organic solvent)->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Liquid Chromatography (LC) Liquid Chromatography (LC) LC-MS/MS Analysis->Liquid Chromatography (LC) Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) LC-MS/MS Analysis->Tandem Mass Spectrometry (MS/MS) Separation Separation Liquid Chromatography (LC)->Separation Column: C18 Mobile Phase: Gradient of aqueous buffer & organic solvent Ionization\n(Electrospray Ionization - ESI+) Ionization (Electrospray Ionization - ESI+) Tandem Mass Spectrometry (MS/MS)->Ionization\n(Electrospray Ionization - ESI+) Separation->Tandem Mass Spectrometry (MS/MS) Mass Selection\n(Quadrupole 1) Mass Selection (Quadrupole 1) Ionization\n(Electrospray Ionization - ESI+)->Mass Selection\n(Quadrupole 1) Fragmentation\n(Collision Cell) Fragmentation (Collision Cell) Mass Selection\n(Quadrupole 1)->Fragmentation\n(Collision Cell) Fragment Analysis\n(Quadrupole 2) Fragment Analysis (Quadrupole 2) Fragmentation\n(Collision Cell)->Fragment Analysis\n(Quadrupole 2) Data Quantification Data Quantification Fragment Analysis\n(Quadrupole 2)->Data Quantification Calculate Analyte/IS peak area ratio Calculate Analyte/IS peak area ratio Data Quantification->Calculate Analyte/IS peak area ratio Determine concentration using\ncalibration curve Determine concentration using calibration curve Calculate Analyte/IS peak area ratio->Determine concentration using\ncalibration curve

Here are the typical technical specifications for such an analysis, compiled from published methods [1] [3] [2]:

Component Typical Specification / Condition
Sample Preparation Protein precipitation with acetonitrile or methanol
HPLC Column Reversed-phase C18 (e.g., 50-150 mm x 2.1 mm, 1.7-5 µm)

| Mobile Phase | A: 0.1% Formic acid or 5mM Ammonium formate in water B: Acetonitrile or Methanol | | Elution | Gradient elution | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Mass Analyzer | Triple Quadrupole (QqQ) | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Key MRM Transitions | O-desmethyl gefitinib: m/z 433 → 128 [4] this compound: Used as Internal Standard with a higher mass (e.g., m/z 439 → 134) [2] |

Key Takeaways for Researchers

  • This compound is a crucial tool for bioanalysis, not a therapeutic agent. Its sole purpose is to enable accurate and reproducible measurement of the active metabolite O-desmethyl gefitinib in complex biological matrices like plasma [2].
  • The deuterated standard corrects for losses and variability that occur during sample preparation and analysis, ensuring that the final quantitative data for O-desmethyl gefitinib is reliable [1].
  • These compounds are integral to supporting clinical pharmacokinetic studies and therapeutic drug monitoring (TDM) for patients undergoing treatment with gefitinib [1] [5] [6].

References

method validation for O-Desmethyl gefitinib quantification

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Method Comparison

The table below summarizes the core characteristics of the two identified methods for your quick comparison.

Feature Method 1 (2011) [1] [2] Method 2 (2023) [3]
Analytical Instrument Liquid chromatography-tandem mass spectrometry (LC-MS/MS) Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)
Analytes Gefitinib and O-desmethyl gefitinib Icotinib, Osimertinib, Gefitinib, and O-desmethyl gefitinib
Chromatographic Column Alltima C18 (150 mm × 2.1 mm, 5 µm) Shim-pack Scepter C18-120 (2.1 ×50 mm, 3.0 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (30:70, v/v) Not specified in detail
Run Time 3.0 minutes Not specified
Linear Range (O-desmethyl gefitinib) 5 - 500 ng/mL 50 - 1000 ng/mL
Clinical Application Drug-drug interaction study (gefitinib with hydroxychloroquine) Therapeutic Drug Monitoring (TDM) for multiple EGFR-TKIs

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental procedures for each method to facilitate your understanding of their workflows.

Method 1 (2011): Rapid Determination of Gefitinib and Metabolite [1] [2]
  • Sample Preparation: The method used protein precipitation for sample clean-up. Acetonitrile was used as the precipitating solvent at a minimum ratio of 2:1 (acetonitrile to plasma) to achieve a precipitation efficiency of >99.9% [2].
  • Chromatography: Separation was achieved under isocratic elution conditions. The mobile phase consisted of acetonitrile and 0.1% formic acid in water (30:70, v/v), with a flow rate of 300 µL/min [1] [2].
  • Mass Spectrometry: Detection was performed using an API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The precursor-to-product ion transitions monitored were m/z 447 → 128 for gefitinib and m/z 433 → 128 for O-desmethyl gefitinib [2].
  • Validation: The method was validated according to FDA guidelines. It demonstrated linearity over its range, and intra- and inter-day precision values were ≤10.8%. Accuracy ranged from 100.4% to 106.0% for O-desmethyl gefitinib [1] [2].
Method 2 (2023): Multi-Analyte TDM Method [3]
  • Sample Preparation: This method also employed protein precipitation using acetonitrile [3].
  • Chromatography: It utilized a modern UPLC system with a shorter, smaller-particle-size column, which typically allows for faster analysis and higher resolution compared to traditional HPLC [3].
  • Mass Spectrometry: Detection was carried out using a Shimadzu LC-MS 8050CL triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode [3].
  • Validation: The method was fully validated, showing high accuracy (92.68% - 106.62%) and precision (intra- and inter-day CV of 0.92% - 9.85%). It was specifically applied to monitor trough and peak concentrations in 100 patients with non-small cell lung cancer (NSCLC) [3].

Research Context and Workflow Visualation

To help you visualize the general bioanalytical process these methods follow, the diagram below outlines the key steps from sample collection to data analysis, which is central to both clinical trials and Therapeutic Drug Monitoring (TDM).

SampleCollection Sample Collection (Human Plasma) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or UPLC-MS/MS) SamplePrep->InstrumentalAnalysis Sub_SamplePrep • Acetonitrile addition • Centrifugation • Supernatant collection SamplePrep->Sub_SamplePrep DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Sub_Analysis • Chromatographic Separation • Mass Spectrometric Detection InstrumentalAnalysis->Sub_Analysis ClinicalApplication Clinical Application DataProcessing->ClinicalApplication Sub_Data • Generate Calibration Curve • Calculate Analyte Concentration DataProcessing->Sub_Data Sub_Clinical • TDM: Dose Optimization • PK Study: Drug Interaction ClinicalApplication->Sub_Clinical

Key Takeaways for Method Selection

  • For Specific Metabolite Studies: The 2011 method is an excellent, well-validated reference if your work focuses specifically on gefitinib and its O-desmethyl metabolite, particularly in the context of drug-drug interaction studies [1] [2].
  • For High-Throughput TDM: The 2023 method is more contemporary and suitable for clinical laboratories that require simultaneous monitoring of several EGFR-TKIs. Its use of UPLC and validation in a large patient cohort makes it highly relevant for personalized medicine and TDM programs [3].
  • Emerging Trends: The field is moving towards miniaturized extraction techniques (e.g., dried matrix spots, microextraction) that use low sample volumes, simplify collection, and are better suited for decentralized or pediatric care [4]. While not featured in the specific methods above, this is a key area to watch for future method development.

References

comparison of gefitinib metabolites across species

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Summary of Gefitinib Metabolites

The table below summarizes the key metabolites of gefitinib identified in humans, mice, and rats, based on the consulted literature. Please note that this list may not be exhaustive, as the number of detected metabolites can vary with the sensitivity of the analytical method used. Over 40 metabolites, intermediates, and glutathione adducts have been identified in research settings [1].

Metabolite Name/Identifier Key Biotransformation Presence in Human Presence in Mouse Presence in Rat Primary Analytical Method(s) for Detection
M523595 (O-desmethyl-gefitinib) O-demethylation Yes [1] [2] [3] Yes [4] [2] Information Missing HPLC-MS/MS [2], UPLC-MS/MS [4]
M537194 Morpholine ring oxidation Yes [2] [3] Yes [2] Yes [3] HPLC-MS/MS [2]
M605211 (Morpholino carbonyl compound) Morpholine ring oxidation Yes (as a minor metabolite) [1] Yes (major circulating metabolite) [4] Information Missing UPLC/IM/MS [4]
M608236 Morpholine ring oxidation Yes [2] [3] Yes [2] Yes (primary metabolite) [3] HPLC-MS/MS [2]
M387783 Oxidative defluorination Yes [2] [3] Yes [2] Information Missing HPLC-MS/MS [2]
Other metabolites (M295820, M527301, etc.) Various oxidations & conjugates Yes (multiple minor metabolites) [1] [3] Yes (over 15 circulating metabolites) [5] Information Missing UPLC-Q-TOF-MS/MS [3]

Key Enzymes Involved: The metabolism of gefitinib is primarily mediated by the cytochrome P450 (CYP) enzyme family. CYP3A4 and CYP2D6 play the major roles, with a minor contribution from CYP3A5 [1] [2] [3]. The formation of the major active metabolite, O-desmethyl-gefitinib (M523595), is primarily catalyzed by CYP2D6 [1].

Primary Metabolic Pathways of Gefitinib

The following diagram illustrates the three main metabolic pathways of gefitinib, highlighting the key metabolites and the enzymes responsible.

gefitinib_metabolism Key Metabolic Pathways of Gefitinib Gefitinib Gefitinib O-Demethylation O-Demethylation Gefitinib->O-Demethylation  CYP2D6 Morpholine Ring Oxidation Morpholine Ring Oxidation Gefitinib->Morpholine Ring Oxidation  CYP3A4 Oxidative Defluorination Oxidative Defluorination Gefitinib->Oxidative Defluorination M523595 M523595 O-Demethylation->M523595 M537194 M537194 Morpholine Ring Oxidation->M537194 M605211 M605211 Morpholine Ring Oxidation->M605211 M608236 M608236 Morpholine Ring Oxidation->M608236 CYP3A5 CYP3A5 Morpholine Ring Oxidation->CYP3A5  Minor Role M387783 M387783 Oxidative Defluorination->M387783 CYP2D6 CYP2D6 CYP3A4 CYP3A4

Detailed Experimental Protocols

The comparison of metabolites across species relies heavily on advanced chromatographic and mass spectrometric techniques. Here are the methodologies from key studies:

  • Method for Mouse Plasma (HPLC-MS/MS) [2]: A method was developed for the simultaneous determination of gefitinib and five metabolites (M523595, M537194, M608236, M387783) in mouse plasma.

    • Sample Preparation: Protein precipitation with acetonitrile.
    • Chromatography: A C18 column with a gradient elution using water and acetonitrile (both containing 0.1% formic acid) was used for separation.
    • Mass Spectrometry: Detection was performed using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM).
    • Application: This validated method was applied to a pharmacokinetic study in tumor-bearing mice after a single oral dose of gefitinib.
  • Method for Human Plasma (UPLC-Q-TOF-MS/MS) [3]: A non-targeted method was used to identify gefitinib metabolites in NSCLC patient plasma.

    • Sample Preparation: Protein precipitation with acetonitrile.
    • Chromatography: Separation was achieved on a C18 column using a water-acetonitrile gradient with 0.5% formic acid.
    • Mass Spectrometry: A Q-TOF mass spectrometer in ESI+ mode was used. Data-dependent acquisition (DDA) was employed, where the six most intense precursor ions in the full scan were selected for MS/MS analysis to obtain structural information.
    • Data Analysis: Potential metabolites were discovered by comparing the extracted ion chromatograms of dosed patient samples with blank samples using specialized software, leading to the tentative identification of 18 metabolites.
  • Comprehensive Profiling (UPLC/IM/MS) [4]: Ultra-performance liquid chromatography coupled with ion mobility and mass spectrometry was used to study the pharmacometabodynamics of gefitinib in mice. This technique adds an additional separation dimension based on the size, shape, and charge of ions, which is particularly useful for profiling complex biological samples like urine and plasma [4] [5].

Research Implications and Future Directions

Understanding the metabolic profile of gefitinib has significant implications beyond basic pharmacology:

  • Pharmacometabodynamics: Research shows that administering gefitinib causes time-dependent changes in the endogenous metabolite and lipid profiles in mice, an effect that correlates with the drug's pharmacokinetics. This "pharmacometabodynamic" relationship suggests that monitoring these endogenous changes could provide insights into the drug's biological effects [4] [5].
  • Role of Genetic Variability: Single-nucleotide polymorphisms (SNPs) in genes encoding metabolizing enzymes (like CYP3A4, CYP2D6) and membrane transporters can contribute to inter-individual variability in gefitinib exposure and adverse drug reactions [1].
  • Connections to Drug Resistance: In lung adenocarcinoma, gefitinib metabolism has been linked to specific biological pathways, including cytochrome P450 and lipid metabolism, which may be one of the causes of acquired resistance to the drug [6].

References

O-Desmethyl gefitinib bioanalytical method cross-validation

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The following table summarizes key bioanalytical methods for the determination of Gefitinib and O-desmethyl Gefitinib, highlighting their distinct applications and performance.

Method Feature LC-MS/MS for Clinical PK [1] Stability-Indicating HPLC [2] LC-MS/MS for Rat PK Study [3]
Primary Application Clinical Pharmacokinetics in human plasma Stability testing and impurity profiling in bulk drug Preclinical Pharmacokinetics in rat serum
Analytes Gefitinib, O-desmethyl Gefitinib Gefitinib and its process/degradation impurities Gefitinib, O-desmethyl Gefitinib
Separation Method Alltima C18 column (150 mm x 2.1 mm, 5 µm) Inertsil C8 column (250 mm x 4.6 mm, 5 µm) Not specified in detail
Detection Method Tandem Mass Spectrometry (API 4000) Photo Diode Array (PDA) at 300 nm Tandem Mass Spectrometry

| Linearity Range | Gefitinib: 5-1000 ng/mL Metabolite: 5-500 ng/mL | Impurities: 0.015-0.05% (LOQ) | Gefitinib: 0.08-5.0 µg/mL Metabolite: 0.03-0.50 µg/mL | | Run Time | 3 minutes | >45 minutes (gradient elution) | Not specified | | Key Validation Data | Intra-/inter-day precision: ≤10.8% Accuracy: 89.7-106.0% | Validation per ICH guidelines | Precision (CV): <13.0% Accuracy (RE): <14.0% |

Detailed Experimental Protocols

Here is a deeper look into the experimental protocols for the two most relevant methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for speed and sensitivity, making it ideal for high-throughput clinical and preclinical pharmacokinetic studies where numerous samples need to be analyzed [1] [3].

  • Sample Preparation: The human plasma method uses a simple protein precipitation technique for sample clean-up [1].
  • Chromatographic Conditions:
    • Column: Alltima C18 (150 mm × 2.1 mm, 5 µm) [1].
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v) [1] [3].
    • Flow Rate: 300 µL/min [1].
    • Run Time: 3 minutes [1].
  • Mass Spectrometric Detection:
    • Ion Source: Electrospray Ionization (ESI) in positive ion mode [1].
    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer (API 4000) [1].
  • Method Validation: The method was rigorously validated, showing linearity over a wide range (5-1000 ng/mL for Gefitinib) and demonstrating high precision and accuracy [1].
Stability-Indicating HPLC with PDA Detection

This method is crucial for pharmaceutical development to assess the purity and stability of the drug substance (bulk API) under various stress conditions [2].

  • Sample Preparation: The drug substance is directly dissolved in a diluent (0.2% trifluoroacetic acid and acetonitrile) [2].
  • Chromatographic Conditions:
    • Column: Inertsil C8 (250 mm × 4.6 mm, 5 µm) [2].
    • Mobile Phase: Gradient elution with Mobile Phase A (50 mM ammonium acetate, pH 4.7) and Mobile Phase B (acetonitrile) [2].
    • Flow Rate: 1.0 mL/min [2].
    • Column Temperature: 50°C [2].
    • Detection: Photo Diode Array (PDA) at 300 nm [2].
  • Forced Degradation Studies: Gefitinib was stressed under acidic, basic, oxidative, thermal, and neutral conditions as per ICH guidelines to demonstrate the method's ability to separate the drug from its degradation products [2].

Bioanalytical Workflow

The diagram below outlines the general workflow for developing and applying a bioanalytical method, from setup to sample analysis.

Start Method Development A Define Objective (Clinical PK vs. Stability) Start->A B Select Technique (LC-MS/MS or HPLC-PDA) A->B C Optimize Chromatography (Column, Mobile Phase, Gradient) B->C D Validate Method (Linearity, Precision, Accuracy) C->D E Apply to Samples (Plasma, Serum, or API) D->E F Analyze Data & Report E->F

Key Considerations for Cross-Validation

When comparing or cross-validating these methods, consider the following:

  • Purpose is Paramount: The LC-MS/MS methods are unmatched for sensitivity and speed in biological sample analysis [1] [3]. The HPLC-PDA method is essential for identifying and quantifying unknown impurities and degradants in the drug substance itself, which is less suited to standard LC-MS/MS workflows [2].
  • Metabolite Detection: While the LC-MS/MS methods are validated for O-desmethyl Gefitinib, the rat study noted that the metabolite's concentration in most serum samples was below the lower limit of quantification (LLOQ) [3]. This highlights a practical challenge you may face.
  • Throughput vs. Information: The 3-minute LC-MS/MS run offers high throughput [1], whereas the longer HPLC gradient is necessary to achieve separation of multiple impurities and degradants [2].

References

Impact of CYP2D6 Polymorphisms on Gefitinib Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Metabolizer Phenotype Genotype Examples Impact on O-desmethyl Gefitinib Key Findings
Extensive Metabolizer (EM) [1]* 1/1, 1/2, 2/2 [1] ↑↑ Formation Higher plasma exposure (AUC) than parent gefitinib; Formation dependent on copy number of functional alleles [1]
Intermediate Metabolizer (IM) [1] 10/10, 5/10 [1] ↓ Formation Significantly lower plasma AUC of metabolite [1]
Poor Metabolizer (PM) [2] Various non-functional alleles ↓↓ Formation Greatly reduced or absent enzyme activity in vitro [2]
Specific Variant Activity Relative Clearance (vs. CYP2D6.1) [2] Enzyme Activity Classification [2]
CYP2D6.1 (Wild-type) 100% Normal
CYP2D6.94 >100% (Increased) Increased
CYP2D6.88, .89, .91, .97, etc. No significant difference Normal
CYP2D6.87, .90, .93, .95, etc. 3.11% to 79.35% Decreased
CYP2D6.92, .96 Not detectable No Activity

> Note: The data in this table is synthesized from multiple studies. The in vitro data [2] provides a mechanistic basis for the clinical observations [1]. The classification of phenotypes (EM, IM, PM) is based on the combination of alleles an individual carries.

Experimental Protocols for Key Findings

The data presented above are derived from robust clinical and in vitro methodologies. Here are the detailed experimental protocols for the key studies cited.

Clinical Pharmacokinetics Study [1]
  • Objective: To investigate the effects of polymorphisms in CYP2D6, ABCB1, and ABCG2 on the pharmacokinetics of O-desmethyl gefitinib in patients.
  • Methodology:
    • Patient Dosing: Patients with non-small cell lung cancer (NSCLC) received a once-daily 250 mg oral dose of gefitinib.
    • Blood Sampling: Plasma concentrations of gefitinib and O-desmethyl gefitinib were measured on day 14 of therapy.
    • Genotyping: CYP2D6 alleles (*1, *2, *5, *10) were identified using real-time polymerase chain reaction (PCR) techniques.
    • Pharmacokinetic Analysis: The area under the plasma concentration-time curve from 0 to 24 hours (AUC₀–₂₄) for gefitinib and its metabolite was calculated. Patients were grouped by genotype into homozygous EMs, heterozygous EMs, and IMs for statistical comparison.
  • Key Outcome: The AUC₀–₂₄ of O-desmethyl gefitinib and the metabolic ratio (AUC_metabolite / AUC_parent) were significantly lower in IMs compared to homozygous EMs.
In Vitro Enzyme Kinetics Study [2]
  • Objective: To functionally characterize the enzymatic activity of 24 CYP2D6 variant proteins against gefitinib.
  • Methodology:
    • Incubation System: Recombinant microsomes containing individual CYP2D6 variants were incubated with a range of gefitinib concentrations (1–100 μM) at 37°C for 60 minutes.
    • Reaction Termination: The reaction was stopped by immediate cooling to -80°C.
    • Analytical Technique: The concentrations of gefitinib and its O-desmethyl metabolite were quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
    • Data Analysis: Enzyme kinetic parameters (Michaelis-Menten constant, Kₘ; maximum velocity, Vₘₐₓ) were determined. The relative intrinsic clearance (Vₘₐₓ/Kₘ) of each variant was calculated compared to the wild-type (CYP2D6.1).
  • Key Outcome: The study provided a direct functional profile of catalytic efficiency for each variant, categorizing them into groups with increased, normal, decreased, or absent activity.

Gefitinib Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of gefitinib, highlighting the central role of CYP2A6 and other enzymes as described in the research.

gefitinib_metabolism Gefitinib Gefitinib O_Desmethyl_Gefitinib O_Desmethyl_Gefitinib Gefitinib->O_Desmethyl_Gefitinib Main Pathway M537194 M537194 Gefitinib->M537194 Morpholine Ring Opening M387783 M387783 Gefitinib->M387783 Oxidative Defluorination CYP2D6 CYP2D6 CYP2D6->O_Desmethyl_Gefitinib CYP3A4 CYP3A4 CYP3A4->M537194 CYP3A4->M387783 CYP3A5 CYP3A5 CYP3A5->M537194 CYP1A1 CYP1A1 CYP1A1->M387783 Minor Metabolites\n(M605211, etc.) Minor Metabolites (M605211, etc.) O_Desmethyl_Gefitinib->Minor Metabolites\n(M605211, etc.)

The diagram shows that CYP2D6 is primarily responsible for the formation of the major active metabolite, O-desmethyl gefitinib, while CYP3A4, CYP3A5, and CYP1A1 contribute to other, minor metabolic pathways [3] [2] [4].

Key Conclusions for Drug Development

  • Clinical Relevance: CYP2D6 genotype is a key determinant of O-desmethyl gefitinib exposure, which may influence both efficacy and adverse event profiles [3] [1].
  • Toxicity Considerations: Reduced CYP2D6 function has been associated with an increased risk of gefitinib-induced rash [5]. Furthermore, when CYP3A4 is co-inhibited, reduced CYP2D6 activity may contribute to hepatotoxicity [6].
  • Resistance Mechanisms: Emerging evidence suggests that intra-tumoral metabolism of gefitinib, potentially involving enzymes like CYP1A1, may also contribute to resistance mechanisms in NSCLC cells, independent of systemic CYP2D6 status [4].

References

Comparison of Extraction Methods for O-Desmethyl Gefitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of two identified methods based on recent publications.

Extraction Method Key Principle Analytical Technique Reported Linear Range (O-desmethyl gefitinib) Key Advantages Key Limitations / Notes

| Protein Precipitation (PP) [1] [2] [3] | Uses organic solvent (e.g., acetonitrile) to denature and precipitate proteins from plasma. | LC-MS/MS / UPLC-MS/MS | 5–500 ng/mL [1] [2] | • Rapid and simple protocol • High protein precipitation efficiency (>99.9%) • Cost-effective | • Less selective, potential for matrix effects • Requires a higher plasma volume (e.g., 100 µL [3]) | | Solid Phase Microextraction (SPME) Tips [4] | Miniaturized format with a solid-phase coating that selectively absorbs analytes directly from biofluids. | LC-MS/MS | Information not specified in abstract | • Integrated sample clean-up • Reduced solvent consumption (aligns with Green Analytical Chemistry) • Potential for low-volume sampling [5] | • Method details (range, recovery) require access to the full article for complete comparison |

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies for the two techniques described in the literature.

Protocol for Protein Precipitation with LC-MS/MS

This method, developed for clinical monitoring, is designed for speed and high-throughput analysis [1] [2].

  • Sample Preparation: A 100 µL aliquot of human plasma is mixed with an internal standard. Protein precipitation is then performed by adding two volumes of acetonitrile (200 µL) to the plasma, vortex-mixing, and centrifuging. The supernatant is injected into the LC-MS/MS system [2] [3].
  • Chromatography:
    • Column: Alltima C18 (150 mm × 2.1 mm, 5 µm) [1] [2].
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v) [1] [2].
    • Flow Rate: 300 µL/min [1] [2].
    • Run Time: 3 minutes [1] [2].
  • Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. The specific transition monitored for O-desmethyl gefitinib is from the precursor ion m/z 447 to the product ion m/z 128 [2].
Protocol for Solid Phase Microextraction (SPME) Tips

This method focuses on a more modern, green chemistry approach, though the full protocol details are in the complete article [4].

  • Methodology: The technique uses SPME LC tips, which are a miniaturized format of solid-phase extraction. The process involves loading the plasma sample onto the tip, where the analyte is absorbed onto a coated stationary phase. After a washing step to remove impurities, O-desmethyl gefitinib is desorbed (likely with a small volume of organic solvent) for analysis [4].
  • Application: The method has been specifically applied for Therapeutic Drug Monitoring (TDM) of gefitinib in plasma, demonstrating its suitability for clinical bioanalysis [4].

Analytical Considerations and Future Directions

When choosing a method, it's important to consider the broader analytical goals and trends in the field.

  • The Rise of Miniaturized Techniques: There is a strong trend in bioanalysis toward miniaturized extraction techniques like SPME, MEPS, and dried matrix spots. These methods are characterized by their low sample volume requirements, reduced solvent consumption, and improved portability, making them highly suitable for vulnerable populations (e.g., elderly or pediatric patients) and decentralized TDM workflows [5].
  • Method Selection Criteria: Your choice depends on priority requirements.
    • For speed and cost-effectiveness, Protein Precipitation is a robust, well-established choice.
    • For high selectivity, lower solvent use, and alignment with green chemistry principles, SPME tips represent a promising and modern alternative.
    • Vulnerable populations or remote sampling may benefit most from emerging miniaturized methods [5].

The following diagram illustrates the decision-making workflow for selecting an extraction method based on your primary analytical needs:

Start Start: Choose Extraction Method A Priority: Speed & Cost-Effectiveness? Start->A B Priority: Selectivity & Green Chemistry? Start->B C Priority: Micro-sampling or Remote Collection? Start->C D Recommended: Protein Precipitation A->D Yes E Recommended: SPME Tips B->E Yes F Explore: Miniaturized Techniques (e.g., DBS, MEPS) C->F Yes

References

inter-laboratory comparison gefitinib metabolite assays

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Gefitinib Metabolite Analysis

Study Focus Analytical Technique Key Metabolites Measured Sample Type Biological Context
Metabolism in NSCLC cell lines [1] LC-MS/MS (Selected Reaction Monitoring) M537194 (M1), M387783 (M2), M523595 (M3) Cell culture medium, ethanolic cell extracts EGFR wild-type NSCLC cells (sensitive vs. resistant)
Pharmacokinetics in mouse plasma [2] HPLC-MS/MS M523595, M537194, M387783, M608236 Mouse plasma Tumor-bearing mice after oral administration

Detailed Experimental Protocols

LC-MS/MS for Intracellular Metabolism Studies [1]

This method was used to investigate gefitinib metabolism directly in non-small cell lung cancer (NSCLC) cell lines.

  • Sample Preparation: Medium samples were treated with ethyl acetate, dried under nitrogen, and reconstituted in methanol and aqueous formic acid. Cell extracts were diluted with aqueous formic acid.
  • Chromatography: An Agilent HP 1100 system with a Synergi Hydro-RP column was used. The mobile phase consisted of 10 mM aqueous formic acid and a methanol/acetonitrile mixture.
  • Mass Spectrometry: Detection was performed on an API4000 triple-quadrupole mass spectrometer with a TurboIonSpray interface in positive ion mode and Selected Reaction Monitoring (SRM). The specific transitions monitored were:
    • Gefitinib: m/z 447 → 128
    • Metabolite 1 (M537194): m/z 421 → 320
    • Metabolite 2 (M387783): m/z 445 → 128
    • Metabolite 3 (M523595): m/z 433 → 128
    • Internal Standard (Erlotinib): m/z 394 → 336
HPLC-MS/MS for Pharmacokinetic Profiling [2]

This method was developed for the simultaneous quantification of gefitinib and four metabolites in plasma for pharmacokinetic studies.

  • Sample Preparation: Mouse plasma samples were processed using protein precipitation with acetonitrile.
  • Chromatography: Separation was achieved using a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile, delivered with a gradient elution program.
  • Mass Spectrometry: Analysis was conducted using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The method was fully validated for specificity, sensitivity, linearity, accuracy, and precision.

Workflow for Metabolite Assay Comparison

The following diagram illustrates the general decision-making workflow for developing and validating a gefitinib metabolite assay, based on the methodologies described.

start Define Assay Objective a Select Biological Matrix start->a  e.g., PK vs. Cellular b Choose Analytical Platform a->b  LC-MS/MS typical c Establish Sample Prep b->c  PPT or LLE d Develop Separation Method c->d  RP-Chromatography e Configure MS Detection d->e  SRM/ESI+ f Validate Assay Performance e->f  Specificity, Linearity  Precision, Accuracy end Apply to Biological Question f->end

Key Considerations for Inter-Laboratory Comparisons

While a direct multi-lab study on gefitinib assays was not found, general principles for such comparisons in metabolomics are highly relevant [3]:

  • Critical Methodological Variables: Differences in sample preparation, instrumentation, and data processing between labs can significantly impact results and make direct data integration challenging.
  • The Role of Quality Control: Using shared reference materials or quality control samples for data normalization is a proposed strategy to make relative quantification data from different facilities more comparable [3].

References

O-Desmethyl gefitinib pharmacokinetics in elderly patients

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary

Parameter Gefitinib (Mean ± SD) O-desmethyl Gefitinib (Mean ± SD)
AUC0–48 (µM·h) 9.49 ± 3.5 10.6 ± 14
Cmax Not explicitly stated in the provided excerpts Not explicitly stated in the provided excerpts
Tmax Not explicitly stated in the provided excerpts Not explicitly stated in the provided excerpts
t1/2 Not explicitly stated in the provided excerpts Not explicitly stated in the provided excerpts

Key Findings: The study concluded that systemic exposure to gefitinib in elderly patients was slightly higher than that historically observed in younger patients [1]. Furthermore, the CYP2D6 genotype was significantly associated with the metabolic conversion of gefitinib to O-desmethyl gefitinib [1].

Experimental Protocol & Methodology

Here is a detailed breakdown of the key experimental methods used in the prospective study to generate the pharmacokinetic data [1].

  • Study Design: A prospective study involving patients aged 75 years or older with EGFR-mutated advanced NSCLC [1].
  • Treatment: A single 250 mg oral dose of gefitinib was administered after breakfast on day 1. The day 2 dose was skipped for pharmacokinetic analysis [1].
  • Blood Sampling: Blood samples were collected immediately before gefitinib administration and at 1, 2, 4, 6, 8, 24, and 48 hours after administration [1].
  • Bioanalysis: Plasma concentrations of gefitinib and O-desmethyl gefitinib were measured using reverse-phase high-performance liquid chromatography (HPLC). The lower limit of quantification for both compounds was 0.04 µM [1].
  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a standard non-compartmental method with WinNonlin software. Parameters calculated included AUC (area under the curve), Cmax (maximum concentration), Tmax (time to Cmax), and t1/2 (elimination half-life) [1].
  • Genotyping: Genomic DNA was extracted from peripheral blood. Polymorphisms in genes including CYP2D6, CYP3A5, ABCB1, and ABCG2 were analyzed by direct sequencing [1].

Metabolic Pathway & Genetic Influences

The following diagram illustrates the key metabolic pathway of gefitinib and the primary genetic factors influencing its pharmacokinetics, which is crucial for understanding inter-individual variability.

pharmacokinetics Gefitinib Gefitinib O_Desmethyl_Gefitinib O_Desmethyl_Gefitinib Gefitinib->O_Desmethyl_Gefitinib Mainly via CYP2D6 Other_Metabolites Other_Metabolites Gefitinib->Other_Metabolites Via CYP3A4/5 CYP2D6 CYP2D6 PK_Variability PK_Variability CYP2D6->PK_Variability Genetic Polymorphisms CYP3A4 CYP3A4 ABC_Transporters ABC_Transporters ABC_Transporters->PK_Variability Genetic Polymorphisms PK_Variability->O_Desmethyl_Gefitinib Influences Levels

The diagram shows that gefitinib is primarily metabolized in the liver [2]. The major active metabolite, O-desmethyl gefitinib, is formed predominantly by the CYP2D6 enzyme [1] [2]. CYP3A4 is also involved in metabolism, producing other minor metabolites [2]. Genetic polymorphisms in the CYP2D6 gene and genes encoding membrane transporters like ABCG2 and ABCB1 are significant sources of inter-individual variability in systemic exposure and metabolite formation [1] [2].

Interpretation and Research Implications

  • Clinical Relevance: The observed slightly higher systemic exposure in the elderly, while not drastic, could be a contributing factor to the risk of adverse events. In this study, 3 out of 18 patients experienced grade 3 toxicities (diarrhea, elevated liver enzymes) [1].
  • Research Considerations: When comparing O-desmethyl gefitinib levels across studies, it is critical to account for the CYP2D6 genotype of the study population, as poor or intermediate metabolizers will produce less of the metabolite [1] [2]. The available data is from a relatively small sample (n=18), highlighting the need for larger confirmatory studies [1].

References

correlation O-Desmethyl gefitinib levels and clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Activity of O-Desmethyl Gefitinib

Property O-Desmethyl Gefitinib Gefitinib (for comparison) Notes & Context
Chemical Relationship Major active metabolite of Gefitinib [1] [2] Parent drug Formed via O-demethylation by CYP2D6 [1] [2]
EGFR-TK Inhibition (IC₅₀) 36 nM (Subcellular) [2] 33 nM [3] Comparable inhibitory activity to gefitinib [3] [2]
Cellular Proliferation Inhibition (IC₅₀) 760 nM [2] 49 nM [2] Slightly reduced activity in whole-cell assays [2]
Role in Clinical Outcomes Higher plasma conc. correlated with longer PFS in NSCLC patients with brain metastases [4] - Plasma conc. ≥12 ng/mL: median PFS 27.1 mos vs 17.0 mos (Conc. <12 ng/mL) [4]
Brain Penetration in Mice Significantly higher (Conc.~brain~/Conc.~plasma~) than gefitinib [4] Lower than O-Desmethyl Suggests potential higher efficacy for brain metastases [4]

Analytical Method for Quantification

To support the data in the table, here is a detailed protocol for the simultaneous determination of gefitinib and O-desmethyl gefitinib in human plasma, as validated in a research setting [5].

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
  • Sample Preparation: Protein precipitation with acetonitrile (using a 2:1 ratio of acetonitrile to plasma).
  • Chromatography:
    • Column: C18 column (e.g., 50 mm x 2.1 mm, 5µm).
    • Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid.
    • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive mode, monitoring specific mass transitions:
    • Gefitinib: m/z 447.2 → 128.1
    • O-Desmethyl Gefitinib: m/z 433.2 → 128.0
  • Application: This method is suitable for quantifying drug and metabolite levels in patient plasma samples for clinical pharmacokinetic studies [5].

Clinical Correlation and Research Workflow

The relationship between the formation of O-Desmethyl gefitinib and potential clinical outcomes involves a multi-step process, from genetic factors to physiological effects. The diagram below illustrates this research and clinical workflow.

CYP2D6 CYP2D6 MetabolicActivity Patient Metabolic Activity CYP2D6->MetabolicActivity OMGFactor O-Desmethyl Gefitinib Plasma Level MetabolicActivity->OMGFactor BrainConc Tumor Drug Concentration (e.g., in Brain) OMGFactor->BrainConc ClinicalOutcome Clinical Outcome (e.g., Progression-Free Survival) BrainConc->ClinicalOutcome GeneticPolymorphisms GeneticPolymorphisms GeneticPolymorphisms->CYP2D6

The key clinical finding is that the plasma concentration of O-Desmethyl gefitinib (M2) appears to be a predictor for progression-free survival (PFS), especially in specific patient subgroups [4]. In one study:

  • NSCLC patients with brain metastases and a plasma M2 concentration ≥12 ng/mL had a median PFS of 27.1 months.
  • Those with a concentration <12 ng/mL had a significantly shorter median PFS of 17.0 months [4].

Research Considerations

When working with or studying O-Desmethyl gefitinib, keep the following points in mind:

  • Source for Research: O-Desmethyl gefitinib is available commercially as a high-purity (≥95%) solid for research purposes [2]. It is intended for laboratory use and not for human consumption.
  • Inter-Individual Variability: The plasma levels of O-Desmethyl gefitinib can vary significantly between patients. This is largely influenced by genetic polymorphisms (SNPs) in the CYP2D6 gene, which is primarily responsible for its formation [1] [2]. A patient's CYP2D6 status (e.g., poor vs. extensive metabolizer) can affect the amount of the active metabolite produced.

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

438.1741069 Da

Monoisotopic Mass

438.1741069 Da

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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